3,5-Bis(methoxycarbonyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(methoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWRRQXMPHWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497021 | |
| Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38588-64-6 | |
| Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,5-Bis(methoxycarbonyl)benzoic Acid
CAS Number: 38588-64-6
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Bis(methoxycarbonyl)benzoic acid, a key chemical intermediate. It includes its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the fields of materials science and medicinal chemistry.
Compound Identification and Properties
This compound, also known as Dimethyl trimesicate or 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.[1][2] Its unique trifunctional structure, featuring one carboxylic acid group and two methyl ester groups, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38588-64-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₆ | [1][2][3] |
| Molecular Weight | 238.19 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | Dimethyl trimesicate, Trimesic acid dimethyl ester, 1,3,5-Benzenetricarboxylic acid dimethyl ester | [1][2] |
| Predicted pKa | 3.46 ± 0.10 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the selective hydrolysis of Trimethyl 1,3,5-benzenetricarboxylate.[1] This method provides a reliable route to obtain the desired product with a good yield.
Experimental Protocol: Selective Hydrolysis
This protocol is adapted from a known synthetic method.[1]
Materials:
-
Trimethyl 1,3,5-benzenetricarboxylate (starting material)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 N Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve Trimethyl 1,3,5-benzenetricarboxylate (e.g., 62 g, 246 mmol) in a mixture of methanol (800 mL) and water.
-
Hydrolysis: Slowly add 1 N aqueous sodium hydroxide solution (221 mL, 221 mmol) to the solution under vigorous stirring. The suspension will gradually dissolve over approximately 8 hours.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 18 hours.
-
Solvent Removal: Remove the solvent by vacuum distillation.
-
Extraction: Add dichloromethane (600 mL) to the remaining solid. Wash the organic phase with a saturated aqueous sodium bicarbonate solution (3 x 500 mL).
-
Product Isolation: Separate the organic layer. The solid crude product can be collected by filtration.
-
Analysis: Analyze the crude product by LC-MS to confirm the molecular weight of the target product (MW: 238). The reported yield for this procedure is approximately 83%.[1]
Figure 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the synthesis of this compound.
Applications in Research and Development
The trifunctional nature of this compound makes it a versatile building block in several areas of chemical research and development.
Metal-Organic Frameworks (MOFs)
As a derivative of trimesic acid, this compound can serve as a tritopic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5][6][7] The carboxylate group and the two ester groups (which can be hydrolyzed in situ or post-synthetically) can coordinate with metal ions to form porous, crystalline structures. The specific geometry of the linker influences the topology and properties of the resulting MOF.[8] Benzoic acid and its derivatives are also used as modulators in MOF synthesis to control crystal growth and introduce defects, which can enhance properties like surface area and hydrophobicity.[9][10]
Figure 2: Logical Relationship in MOF Synthesis
Caption: The role of this compound as a linker in MOF synthesis.
Dendrimer Synthesis
The structure of this compound is analogous to building blocks used in the convergent synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core. The functional groups of this benzoic acid derivative can be reacted in a stepwise fashion to build up the dendritic structure, generation by generation. This precise, controlled synthesis allows for the creation of macromolecules with specific sizes, shapes, and surface functionalities.
Drug Development and Medicinal Chemistry
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities.[1] They serve as important scaffolds in the design and synthesis of new therapeutic agents. While specific biological activities for this compound are not extensively documented in publicly available literature, its structure provides multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex, biologically active molecules.
References
- 1. 1,3,5-BENZENETRICARBOXYLIC ACID DIMETHYL ESTER | 38588-64-6 [chemicalbook.com]
- 2. This compound | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]
- 7. blog.strem.com [blog.strem.com]
- 8. researchgate.net [researchgate.net]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. iris.unito.it [iris.unito.it]
An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(methoxycarbonyl)benzoic acid, a key organic compound with significant applications in coordination chemistry and materials science. This document details its physicochemical properties, including its molecular weight, and provides a thorough experimental protocol for its synthesis. Furthermore, this guide explores its utility as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs), a critical aspect for advancements in drug delivery, catalysis, and material design.
Introduction
This compound, also known as dimethyl trimesicate or 1,3,5-benzenetricarboxylic acid, dimethyl ester, is an aromatic carboxylic acid derivative. Its rigid structure and the presence of both carboxylic acid and ester functional groups make it a versatile building block, particularly in the field of supramolecular chemistry. The precise arrangement of its functional groups allows for the directed assembly of complex, multidimensional structures. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective application in research and development.
Physicochemical Properties
The molecular and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₆ | [1] |
| Molecular Weight | 238.19 g/mol | [1] |
| CAS Number | 38588-64-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Dimethyl trimesicate, Trimesic acid dimethyl ester, 1,3,5-Benzenetricarboxylic acid, dimethyl ester | [1] |
| Appearance | Solid | |
| Predicted pKa | 3.46 ± 0.10 | |
| Predicted XLogP3-AA | 1.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
Note: The following data is for related compounds and should be used for reference purposes only.
Reference IR Spectrum Data for 1,3,5-Benzenetricarboxylic Acid: The infrared spectrum of 1,3,5-benzenetricarboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid groups.[2][3] A strong C=O stretching vibration is typically observed around 1710-1720 cm⁻¹.[2]
Reference Mass Spectrometry Data for 3-(Methoxycarbonyl)benzoic Acid: The mass spectrum of 3-(methoxycarbonyl)benzoic acid shows a molecular ion peak (M+) at an m/z of 180.[4]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the partial hydrolysis of trimethyl 1,3,5-benzenetricarboxylate.[5]
Materials:
-
Trimethyl 1,3,5-benzenetricarboxylate
-
Methanol
-
1 N Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve trimethyl 1,3,5-benzenetricarboxylate in a mixture of methanol and water.
-
Under vigorous stirring, slowly add 0.9 equivalents of 1 N aqueous sodium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for 18 hours. The suspension will gradually dissolve.
-
Remove the solvent by vacuum distillation.
-
To the remaining solid, add dichloromethane.
-
Wash the organic phase with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. The product, this compound, will be in the organic phase, while any over-hydrolyzed di-acid product will be in the aqueous phase.
-
The crude product in the organic layer can be further purified by standard techniques such as crystallization or column chromatography.
Applications in Research and Development
This compound serves as a crucial building block, or "linker," in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group can deprotonate and coordinate to metal ions, while the methoxycarbonyl groups can participate in further reactions or influence the overall structure and properties of the resulting framework.
Role in Coordination Polymer Synthesis
The rigid, triangular geometry of the 1,3,5-benzenetricarboxylate backbone makes it an ideal component for creating porous, crystalline materials. The ability to selectively hydrolyze one or two of the methyl esters of trimethyl 1,3,5-benzenetricarboxylate allows for precise control over the connectivity of the resulting frameworks.
Below is a diagram illustrating the general workflow for the synthesis of a coordination polymer using a tricarboxylic acid linker like this compound.
Caption: General workflow for the synthesis of coordination polymers.
Potential in Drug Development
While direct pharmacological applications of this compound are not extensively documented, its parent structure, benzoic acid, and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. Its role as a linker in MOFs is of significant interest for drug delivery applications. The porous nature of these frameworks allows for the encapsulation and controlled release of therapeutic agents. The chemical functionality of the linker can be modified to tune the properties of the MOF for specific drug interactions and release profiles.
Conclusion
This compound is a valuable and versatile compound for researchers and scientists in materials science and medicinal chemistry. Its well-defined structure and functional groups make it an excellent candidate for the rational design and synthesis of novel coordination polymers and MOFs with tailored properties. The detailed synthetic protocol and compiled physicochemical data in this guide are intended to facilitate its application in advancing these fields. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic potentials.
References
- 1. This compound | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-BENZENETRICARBOXYLIC ACID DIMETHYL ESTER | 38588-64-6 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid
This document provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in organic synthesis. It includes a summary of its chemical data, a plausible experimental protocol for its synthesis, and general procedures for its characterization.
Chemical Identity and Structure
This compound, also known by its synonym Dimethyl trimesicate, is a derivative of benzoic acid with two methoxycarbonyl groups at the 3 and 5 positions.[1] Its chemical structure consists of a central benzene ring trisubstituted with one carboxylic acid group and two methyl ester groups.
IUPAC Name: this compound[2] CAS Number: 38588-64-6[1][2][3][4] Molecular Formula: C₁₁H₁₀O₆[1][2][3] Canonical SMILES: COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC[2] InChI: InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)[2]
Physicochemical and Computational Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 238.19 g/mol | [1][2][3] |
| Melting Point | 264 °C (decomposes) | [3] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 415.1 ± 35.0 °C | [3] |
| TPSA (Topological Polar Surface Area) | 89.9 Ų | [1] |
| LogP (Predicted) | 0.958 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Protocols
While specific, detailed synthesis protocols for this compound are not extensively published, a plausible method involves the selective esterification of trimesic acid (1,3,5-benzenetricarboxylic acid). The following outlines a generalized experimental approach.
Synthesis of this compound
This protocol describes a potential pathway for the synthesis of this compound from trimesic acid.
Materials:
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid)
-
Methanol (Anhydrous)
-
Sulfuric acid (Concentrated)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl solution)
-
Magnesium sulfate (Anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trimesic acid in a minimal amount of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the desired diester and minimize the formation of the triester.
-
Work-up: After cooling to room temperature, slowly add the reaction mixture to a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution to remove unreacted starting material and the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the methyl carbons of the ester groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid groups, and the C-O stretches.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Applications in Research and Development
This compound serves as a valuable building block in various fields of chemical synthesis. Its trifunctional nature allows for the construction of more complex molecules. For instance, it can be utilized in the synthesis of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and ester functionalities can be modified to create linkers for the assembly of novel porous materials.
-
Pharmaceutical Intermediates: The benzoic acid scaffold is common in many biologically active molecules. This compound provides a platform for introducing further chemical diversity.
-
Specialty Polymers and Materials: It can be incorporated into polyester chains or other polymers to impart specific properties.
References
A Technical Guide to 3,5-Bis(methoxycarbonyl)benzoic Acid: A Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methoxycarbonyl)benzoic acid, a dicarbomethoxy derivative of benzoic acid, is a key organic compound with significant potential in medicinal chemistry and drug development. Its rigid, trifunctional aromatic core makes it an attractive scaffold and a versatile building block for the synthesis of complex molecules and advanced drug delivery systems. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and burgeoning applications in pharmaceutical research, with a particular focus on its role as a functionalized linker in Metal-Organic Frameworks (MOFs) for drug delivery.
Synonyms and Chemical Identity
Proper identification of a chemical entity is crucial for researchers. This compound is known by several names in scientific literature and chemical databases.
| Synonym | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 38588-64-6[1] |
| Dimethyl trimesicate | Common Name[1] |
| Trimesic acid dimethyl ester | Common Name[1] |
| 1,3,5-Benzenetricarboxylic acid, dimethyl ester | Systematic Name[1][2] |
| MFCD06797584 | Catalog Identifier |
| DTXSID90497021 | DSSTox Substance ID[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₆ | PubChem[1] |
| Molecular Weight | 238.19 g/mol | PubChem[1] |
| Melting Point | 264 °C (decomposes) | LookChem |
| Boiling Point (Predicted) | 415.1 ± 35.0 °C | LookChem |
| pKa (Predicted) | 3.46 ± 0.10 | LookChem |
| LogP (Predicted) | 0.958 | LookChem |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | LookChem |
| Storage Temperature | Room Temperature, Sealed in dry | LookChem |
Experimental Protocols
Synthesis of this compound
A reliable synthetic route to this compound is critical for its availability in research. The following protocol is adapted from established literature procedures[2]:
Materials:
-
Trimethyl 1,3,5-benzenetricarboxylate
-
Methanol
-
Water
-
1 N Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Trimethyl 1,3,5-benzenetricarboxylate (e.g., 62 g, 246 mmol) in a mixture of methanol (800 mL) and water.
-
Slowly add 1 N aqueous sodium hydroxide solution (221 mL, 221 mmol) under vigorous stirring. The suspension will gradually dissolve over approximately 8 hours.
-
Continue stirring the reaction mixture at room temperature for an additional 18 hours.
-
Remove the solvent by vacuum distillation.
-
To the remaining solid, add dichloromethane (600 mL).
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution (3 x 500 mL).
-
Separate the organic layer and filter to collect the solid product.
-
Rinse the collected solids with a suitable solvent.
-
The crude product can be analyzed by LC-MS to confirm the molecular weight of this compound (MW: 238). This procedure typically yields the product in high purity and good yield (e.g., 48.8 g, 83% yield)[2].
Applications in Drug Development
The primary application of this compound in the pharmaceutical field is as a specialized organic linker for the construction of Metal-Organic Frameworks (MOFs).
Role as a Functionalized Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them excellent candidates for drug delivery systems.
The parent molecule, 1,3,5-benzenetricarboxylic acid (trimesic acid), is a widely used linker in MOF synthesis. This compound serves as a derivative of trimesic acid, where two of the three carboxylic acid groups are esterified. This functionalization offers several advantages:
-
Controlled Connectivity: The single free carboxylic acid group can coordinate with metal centers, while the two methoxycarbonyl groups can be directed to not participate in the primary framework formation, or they can be post-synthetically modified.
-
Tunable Properties: The presence of the ester groups can modify the hydrophobicity and electronic properties of the MOF pores, which can influence drug loading and release kinetics.
-
Post-Synthetic Modification: The methoxycarbonyl groups are amenable to further chemical transformations, allowing for the grafting of specific functionalities onto the MOF structure. This can be used to introduce targeting moieties, enhance biocompatibility, or modulate drug interactions.
The use of such functionalized linkers is a key strategy in the design of "smart" MOFs that can respond to specific biological stimuli for targeted drug release.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature implicating this compound itself in specific cellular signaling pathways. Its primary role in a biological context is as a component of larger molecular structures, such as MOFs, which are designed to interact with biological systems in a controlled manner. The biological effects observed would be attributable to the delivered drug cargo or the overall properties of the MOF construct, rather than the linker molecule in isolation.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. While its direct biological activity has not been extensively explored, its utility as a functionalized building block, particularly as a linker in the rapidly advancing field of Metal-Organic Frameworks for drug delivery, is of significant interest. The ability to fine-tune the properties of these advanced materials through the use of precisely functionalized linkers like this compound opens up new avenues for the creation of more effective and targeted therapeutic systems. Further research into the synthesis of novel bioactive molecules using this scaffold is warranted and holds promise for future drug discovery efforts.
References
physical and chemical properties of Dimethyl trimesicate
Nomenclature Note: The term "Dimethyl trimesicate" is a common but imprecise name. Trimesic acid, also known as benzene-1,3,5-tricarboxylic acid, has three carboxylic acid groups. A dimethyl ester would be Dimethyl benzene-1,3,5-tricarboxylate (CAS No: 38588-64-6). However, detailed technical information for this specific diester is scarce in the available literature. It is highly probable that the intended compound for an in-depth guide is the more common and well-characterized trimethyl ester, Trimethyl benzene-1,3,5-tricarboxylate (CAS No: 2672-58-4), also known as Trimethyl trimesate. This guide will focus on the latter, providing comprehensive data for researchers, scientists, and drug development professionals.
Core Chemical Properties
Trimethyl benzene-1,3,5-tricarboxylate is a stable, white to off-white powder utilized as an intermediate in various organic syntheses.[1] Its symmetrical structure, with three ester groups on a benzene ring, makes it a valuable building block in the creation of more complex molecules, including metal-organic frameworks (MOFs) and dendrimers.[1][2]
The key physical and chemical properties of Trimethyl benzene-1,3,5-tricarboxylate are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | Trimethyl benzene-1,3,5-tricarboxylate | [3] |
| Synonyms | Trimethyl 1,3,5-benzenetricarboxylate, Trimethyl trimesate | [1][3] |
| CAS Number | 2672-58-4 | [1][3] |
| Molecular Formula | C₁₂H₁₂O₆ | [1][3] |
| Molecular Weight | 252.22 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point | 343.7 °C | [1] |
| Density | 1.241 g/cm³ | [1] |
| Flash Point | 150.8 °C | [1] |
| Refractive Index | 1.464 | [1] |
| Purity | ≥ 98% | [1] |
| Moisture | ≤ 0.5% | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Trimethyl benzene-1,3,5-tricarboxylate.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference(s) |
| ¹H NMR | ~3.9 | Singlet | [3] |
| ¹H NMR | ~8.8 | Singlet | [3] |
| ¹³C NMR | ~52.5 | - | [3] |
| ¹³C NMR | ~131.5 | - | [3] |
| ¹³C NMR | ~134.5 | - | [3] |
| ¹³C NMR | ~165.5 | - | [3] |
The IR spectrum of Trimethyl benzene-1,3,5-tricarboxylate shows characteristic peaks corresponding to its functional groups. Key absorptions are observed for C-H stretching of the aromatic ring, C=O stretching of the ester groups, and C-O stretching.[3][4]
The mass spectrum of Trimethyl benzene-1,3,5-tricarboxylate shows a molecular ion peak corresponding to its molecular weight. Key fragmentation peaks are also observed.[3]
| m/z | Relative Intensity | Ion Fragment | Reference(s) |
| 252 | ~25% | [M]⁺ | [3] |
| 221 | ~100% | [M-OCH₃]⁺ | [3] |
| 193 | ~21% | [M-COOCH₃]⁺ | [3] |
Experimental Protocols
A common method for the synthesis of Trimethyl benzene-1,3,5-tricarboxylate is through the Fischer esterification of trimesic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1]
Materials:
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid)
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of 1,3,5-benzenetricarboxylic acid and an excess of methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux for approximately 18 hours to ensure complete esterification.[1]
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is then neutralized, for instance, with a saturated sodium bicarbonate solution.
-
The crude product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is evaporated to yield the crude Trimethyl benzene-1,3,5-tricarboxylate.
-
The product can be further purified by recrystallization to obtain a high-purity solid.
This method has been reported to achieve a yield of approximately 97%.[1]
Another described synthesis method involves the self-molecular condensation and cyclization of methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate under alkaline conditions.[5] This one-pot reaction is reported to have a yield of around 40%.[5]
Visualizations
Caption: Fischer Esterification of Trimesic Acid.
Safety and Handling
Detailed safety information for Trimethyl benzene-1,3,5-tricarboxylate is not extensively documented in readily available safety data sheets. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and disposal guidelines, it is recommended to consult the supplier's safety data sheet.
Applications
Trimethyl benzene-1,3,5-tricarboxylate is a key intermediate in organic synthesis.[1] Its rigid, symmetric structure makes it a popular building block for:
-
Metal-Organic Frameworks (MOFs): It can be hydrolyzed back to trimesic acid, which is a common linker in the synthesis of porous MOFs used in gas storage and catalysis.[1]
-
Dendrimers and other Macromolecules: The trifunctional nature of this molecule allows it to be a core component in the synthesis of dendrimers and other complex polymers.[2]
-
Pharmaceutical and Fine Chemical Synthesis: It serves as a precursor in multi-step syntheses of various target molecules.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,3,5-Benzenetricarboxylic Acid, Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Benzenetricarboxylic acid, dimethyl ester, also known as dimethyl 1,3,5-benzenetricarboxylate or dimethyl trimesate, is an organic compound with the molecular formula C₁₁H₁₀O₆. It is a diester derivative of trimesic acid. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development. While specific experimental data for this particular diester is limited in publicly available literature, this guide compiles the available information and draws comparisons with closely related compounds, such as its parent acid (trimesic acid) and its trimethyl ester, to provide a useful resource.
Physicochemical Properties
| Property | 1,3,5-Benzenetricarboxylic acid, dimethyl ester | 1,3,5-Benzenetricarboxylic acid (Trimesic Acid) | Trimethyl 1,3,5-benzenetricarboxylate |
| Molecular Formula | C₁₁H₁₀O₆[1] | C₉H₆O₆ | C₁₂H₁₂O₆ |
| Molecular Weight | 238.19 g/mol [1] | 210.14 g/mol | 252.22 g/mol |
| Melting Point | Data not available | 380 °C (decomposes) | 145-147 °C |
| Boiling Point | Data not available | Data not available | 356.5 °C at 760 mmHg |
| Density | 1.340 g/cm³ (Predicted)[1] | 1.45 g/cm³ | 1.241 g/cm³ |
| Solubility | Data not available | Soluble in ethanol, ether; sparingly soluble in water | Data not available |
| pKa | Data not available | pKa₁ = 3.12, pKa₂ = 3.89, pKa₃ = 4.70 | Not applicable |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the selective synthesis of 1,3,5-benzenetricarboxylic acid, dimethyl ester is not widely reported. The primary challenge lies in achieving selective di-esterification of the tri-carboxylic acid. However, general methods for the esterification of carboxylic acids can be adapted. A plausible approach would be the partial esterification of trimesic acid.
Conceptual Experimental Protocol: Partial Esterification of Trimesic Acid
This protocol is a conceptual outline based on standard esterification procedures and has not been experimentally validated for this specific compound.
Objective: To synthesize 1,3,5-benzenetricarboxylic acid, dimethyl ester by partial esterification of trimesic acid.
Materials:
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trimesic acid in a molar excess of anhydrous methanol. The precise molar ratio of methanol to trimesic acid would need to be optimized to favor di-esterification over mono- or tri-esterification.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for maximizing the yield of the dimethyl ester.
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product, which will likely be a mixture of the starting material, monoester, diester, and triester, will require purification. Column chromatography on silica gel would be a suitable method for separating the desired dimethyl ester from the other components.
Logical Workflow for Synthesis and Purification
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons of the ester groups, in addition to a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxyl and ester groups.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the benzene ring (quaternary and CH), the carbonyl carbons of the ester and carboxylic acid groups, and the methyl carbons of the ester groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the carboxylic acid and the ester functional groups. A broad O-H stretching band for the carboxylic acid would also be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.19 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the carboxyl group (-COOH).
Applications in Drug Development and Biological Activity
There is currently no specific information in the public domain detailing the application of 1,3,5-benzenetricarboxylic acid, dimethyl ester in drug development or its interaction with specific biological signaling pathways. However, benzenetricarboxylic acid and its derivatives are of interest in medicinal chemistry. For instance, a series of benzenetricarboxylic acids have been shown to be potent hypolipidemic agents in rodents. This suggests that derivatives such as the dimethyl ester could be investigated for similar activities.
The presence of both a carboxylic acid and ester functionalities in one molecule provides a scaffold that can be further modified to create libraries of compounds for screening against various biological targets. The carboxylic acid group can be converted to amides, and the ester groups can be hydrolyzed or transesterified, allowing for a diverse range of structural modifications.
Potential Research Directions and Workflow
Conclusion
1,3,5-Benzenetricarboxylic acid, dimethyl ester is a compound with potential for further investigation in materials science and medicinal chemistry. While there is a scarcity of specific experimental data for this molecule, its structural relationship to trimesic acid and its trimethyl ester provides a basis for predicting its properties and reactivity. The synthetic route, although not explicitly detailed in the literature, can be conceptually designed based on established esterification methodologies. The true potential of this compound in drug development remains to be explored, and it represents an open area for future research. This guide serves as a foundational resource to stimulate and support such endeavors.
References
Navigating the Solubility Landscape of 3,5-Bis(methoxycarbonyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl 5-carboxyisophthalate, is a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other functional materials. Its molecular architecture, featuring a central benzene ring substituted with a carboxylic acid group and two methoxycarbonyl (ester) groups, imparts a distinct polarity and potential for intermolecular interactions that dictate its behavior in various solvent systems. Understanding and predicting its solubility is paramount for reaction optimization, purification, formulation, and overall process development.
This guide addresses the current information gap by providing a theoretical foundation for the solubility of this compound, alongside a practical, detailed methodology for its experimental determination.
Theoretical Framework for Solubility
The solubility of this compound is a product of the interplay between its constituent functional groups and the properties of the solvent.
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and water, as well as polar aprotic solvents that can accept hydrogen bonds (e.g., dimethyl sulfoxide, dimethylformamide).
-
Methoxycarbonyl Groups (-COOCH₃): These two ester groups contribute to the molecule's polarity through their carbonyl and ether linkages. While they can act as hydrogen bond acceptors, they lack donor capabilities. Esters with shorter alkyl chains tend to be more soluble in polar solvents.[1] The presence of two such groups enhances the polar character of the molecule.
-
Aromatic Ring: The central benzene ring is nonpolar and contributes to the hydrophobic character of the molecule. This feature suggests some degree of solubility in nonpolar or weakly polar solvents like toluene or dichloromethane, where van der Waals forces will be the primary mode of interaction.
Qualitative Solubility Prediction:
Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding. A patent document mentions the dissolution of this compound in tetrahydrofuran (THF), a moderately polar aprotic solvent, for reaction purposes, suggesting good compatibility.[2]
-
Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and THF.
-
Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, where the polar functional groups would have unfavorable interactions with the nonpolar solvent molecules.
Quantitative Solubility Data
A comprehensive search of scientific literature and patent databases did not yield specific, quantitative solubility data for this compound in a range of organic solvents. The absence of such data highlights the need for experimental determination for specific applications.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, known as the isothermal saturation method or shake-flask method, is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) * 100
-
Instrumental Analysis (e.g., HPLC): The concentration obtained from the instrument (e.g., in mg/mL) is the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be published, a thorough understanding of its chemical structure allows for reliable qualitative predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol for the isothermal saturation method offers a robust starting point for laboratory investigation. This guide serves as a valuable resource for researchers by bridging the gap between theoretical understanding and practical experimental design in the handling and application of this important chemical intermediate.
References
An In-depth Technical Guide on 3,5-Bis(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid, a compound of interest in various research and development applications. The information is presented with a focus on structured data, detailed experimental protocols, and logical visualizations to support advanced scientific work.
Physicochemical Properties
This compound, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₀O₆ | [1] |
| Molecular Weight | 238.19 g/mol | [1] |
| CAS Number | 38588-64-6 | [1] |
| Melting Point | 264 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | |
| pKa | 3.46 ± 0.10 (Predicted) | [2] |
Experimental Protocols
This protocol describes the synthesis of this compound through the selective diesterification of 1,3,5-benzenetricarboxylic acid (trimesic acid). The reaction utilizes a controlled amount of methanol and a sulfuric acid catalyst to favor the formation of the dimethyl ester.
Materials:
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Chloroform
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-benzenetricarboxylic acid in methanol. For each mole of trimesic acid, use approximately 2.2 to 2.5 molar equivalents of methanol to favor diesterification.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution of trimesic acid while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 20-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in chloroform and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic phase.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and water.
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the synthesis of this compound.
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.
Materials:
-
This compound (dried sample)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube setup or automated instrument)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried to remove any solvent, which could depress the melting point. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is known (around 264 °C), rapidly heat the apparatus to about 20 °C below this temperature.
-
Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts completely (the clear point).
-
-
Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.
Diagram 2: Melting Point Determination Workflow
Caption: A workflow for determining the melting point using the capillary method.
References
An In-depth Technical Guide to the Spectral Data of 3,5-Bis(methoxycarbonyl)benzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral data for 3,5-Bis(methoxycarbonyl)benzoic acid (C₁₁H₁₀O₆). Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide presents a detailed analysis of the closely related and structurally similar compound, trimethyl 1,3,5-benzenetricarboxylate. This analogue provides valuable comparative insights into the expected spectral characteristics. The guide includes tabulated summaries of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a logical workflow for the spectroscopic characterization of a synthesized chemical compound is provided.
Introduction
This compound, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is an aromatic compound with a central benzene ring substituted with one carboxylic acid group and two methoxycarbonyl groups at the 1, 3, and 5 positions. Its chemical structure is of interest in various fields, including materials science and as a potential building block in the synthesis of more complex molecules. The precise characterization of such compounds is critical and is primarily achieved through a combination of spectroscopic techniques.
Spectral Data Summary for Trimethyl 1,3,5-benzenetricarboxylate
The following tables summarize the key spectral data for trimethyl 1,3,5-benzenetricarboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | Singlet | 3H | Aromatic protons (H-2, H-4, H-6) |
| 3.95 | Singlet | 9H | Methyl protons (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | Carbonyl carbon (C=O) |
| 134.5 | Aromatic carbon (C-1, C-3, C-5) |
| 131.0 | Aromatic carbon (C-2, C-4, C-6) |
| 52.5 | Methyl carbon (-OCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| 1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| 1200-1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 252 | Moderate | [M]⁺ (Molecular Ion) |
| 221 | High | [M - OCH₃]⁺ |
| 193 | Moderate | [M - COOCH₃]⁺ |
| 163 | High | [M - 2(OCH₃) + H]⁺ or [M - COOCH₃ - OCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
The concentration should be in the range of µg/mL to ng/mL.
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has provided a detailed overview of the expected spectral characteristics of this compound by using the closely related analogue, trimethyl 1,3,5-benzenetricarboxylate, as a reference. The tabulated spectral data, along with the comprehensive experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The provided workflow for compound characterization serves as a practical guide for systematic structural elucidation. As more experimental data for this compound becomes publicly available, this guide will be updated accordingly.
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and efficient synthesis pathway for 3,5-Bis(methoxycarbonyl)benzoic acid, a key trifunctional aromatic intermediate. The primary synthesis route discussed is the selective mono-hydrolysis of commercially available trimethyl 1,3,5-benzenetricarboxylate. This method is advantageous due to its high yield and operational simplicity. This document provides a comprehensive experimental protocol, tabulated quantitative data for easy reference, and a visual representation of the synthesis workflow, aiming to equip researchers with the necessary information for successful replication and application of this synthesis.
Introduction
This compound, systematically named 1,3,5-benzenetricarboxylic acid, dimethyl ester, is a versatile chemical building block. Its molecular architecture, featuring two methyl ester functionalities and one carboxylic acid group on a central benzene ring, allows for regioselective modifications, making it a valuable synthon in the fields of medicinal chemistry, polymer science, and materials science. The controlled synthesis of this compound is crucial for the development of novel pharmaceuticals and advanced materials. This guide presents a detailed methodology for its preparation.
Synthesis Pathway
The most direct and high-yielding synthetic route to this compound is through the selective saponification of one of the three methyl ester groups of trimethyl 1,3,5-benzenetricarboxylate.
3.1. Reaction Scheme
The synthesis proceeds in a single chemical transformation followed by a work-up procedure. The reaction involves the hydrolysis of one ester group to a carboxylic acid, with the other two remaining intact.
3.2. Mechanism
The underlying mechanism is a nucleophilic acyl substitution. A hydroxide ion (from sodium hydroxide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of one of the methyl ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the expulsion of a methoxide ion and the formation of the sodium salt of the carboxylic acid. The selectivity for mono-hydrolysis is achieved by carefully controlling the stoichiometry of the base. An acidic work-up then protonates the carboxylate to yield the final product.
Experimental Protocol
The following protocol is based on a well-documented laboratory procedure.[1]
4.1. Materials and Reagents
-
Trimethyl 1,3,5-benzenetricarboxylate
-
Methanol (MeOH)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 1 N aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
4.2. Instrumentation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
4.3. Step-by-Step Procedure
-
Reaction Setup: In a suitably sized round-bottom flask, suspend trimethyl 1,3,5-benzenetricarboxylic acid ester (62 g, 246 mmol) in 800 mL of methanol.
-
Addition of Base: To the stirred suspension, add 221 mL of a 1 N aqueous sodium hydroxide solution (221 mmol).
-
Reaction: Continue to stir the mixture at room temperature. The solid starting material will gradually dissolve over approximately 8 hours. Allow the reaction to proceed for a total of 18 hours.
-
Solvent Removal: After 18 hours, remove the methanol and water under reduced pressure using a rotary evaporator.
-
Extraction and Washing: To the resulting solid residue, add 600 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash the organic layer three times with 500 mL portions of a saturated aqueous sodium bicarbonate solution.
-
Product Isolation: The desired product, this compound, will precipitate as a solid. Isolate the solid product by filtration. The crude product can be further purified by recrystallization if necessary.[1]
Data Presentation
5.1. Quantitative Reaction Data
| Parameter | Value | Reference |
| Starting Material | Trimethyl 1,3,5-benzenetricarboxylate | [1] |
| Molar Ratio (Base:Ester) | 0.9 : 1 | [1] |
| Solvent System | Methanol / Water | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Duration | 18 hours | [1] |
| Product Yield | 83% | [1] |
| Analytical Method | LC-MS | [1] |
5.2. Spectroscopic Data for Product Characterization
The following table summarizes the expected chemical shifts for this compound in ¹H and ¹³C NMR spectroscopy. These are predicted values based on the known structure and typical chemical shift ranges for analogous compounds.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.7 - 8.9 | Singlet | 1H | H-2 |
| Aromatic CH | ~8.5 - 8.7 | Singlet | 2H | H-4, H-6 |
| Methoxy | ~3.9 - 4.1 | Singlet | 6H | -OCH₃ |
| Carboxylic Acid | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carboxylic Acid C=O | ~166 - 168 | -COOH |
| Ester C=O | ~164 - 166 | -COOCH₃ |
| Aromatic C-CO | ~133 - 135 | C-3, C-5 |
| Aromatic C-CO | ~131 - 133 | C-1 |
| Aromatic C-H | ~130 - 132 | C-2, C-4, C-6 |
| Methoxy | ~52 - 54 | -OCH₃ |
Synthesis Workflow Diagram
The logical flow of the synthesis process is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from trimethyl 1,3,5-benzenetricarboxylate via selective mono-hydrolysis is a highly effective and reproducible method. The procedure is characterized by its mild reaction conditions, use of readily available and inexpensive reagents, and high product yield. The detailed protocol and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and further application of this important chemical intermediate in their research and development endeavors.
References
The Botanical Treasury: A Technical Guide to the Discovery and Natural Sources of Substituted Benzoic Acids
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, natural prevalence, and analytical methodologies for key substituted benzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on these valuable natural compounds, offering a foundation for further research and application.
Introduction to Substituted Benzoic Acids
Substituted benzoic acids are a class of organic compounds characterized by a benzene ring attached to a carboxyl group, with one or more additional functional groups modifying the ring. These compounds are not merely laboratory curiosities; they are ubiquitous in the plant kingdom, where they serve as crucial intermediates in the biosynthesis of numerous secondary metabolites. Their roles are diverse, ranging from defense against pathogens to influencing plant growth and development. Beyond their botanical significance, many of these compounds are recognized for their potent biological activities in humans, including antioxidant, anti-inflammatory, and antimicrobial properties, making them a focal point of pharmaceutical and nutraceutical research. This guide will focus on five prominent members of this class: Salicylic Acid, Gallic Acid, Protocatechuic Acid, Vanillic Acid, and Syringic Acid.
Key Substituted Benzoic Acids: Discovery and Natural Occurrence
Salicylic Acid (2-hydroxybenzoic acid)
Discovery: The story of salicylic acid is deeply intertwined with the history of medicine. While the use of willow bark, a rich source of its precursor salicin, dates back to ancient civilizations for pain and fever relief, the compound itself was first isolated in 1828 by Johann Buchner. The name "salicin" is derived from the Latin name for the white willow, Salix alba.
Natural Sources: Salicylic acid is a key phytohormone involved in plant defense signaling.[1][2] It is found throughout the plant kingdom, with notable concentrations in the bark of willow trees (Salix species). While present in many fruits and vegetables, the concentrations are generally low.[1][2][3][4]
| Natural Source | Part of Organism | Concentration Range (mg/kg) |
| Vegetables (general) | Edible portion | 0 - 6.0[3] |
| Fruits (general) | Edible portion | 0 - 3.3[4] |
| Okra | Edible portion | ~2.3[2] |
| Chayote Leaves | Leaves | ~2.05[2] |
| Herbs and Spices | Dried | 3 - 450[1][4] |
| Willow (Salix spp.) | Bark | Contains salicin, a precursor metabolized to salicylic acid.[5] |
Gallic Acid (3,4,5-trihydroxybenzoic acid)
Discovery: Gallic acid was first isolated in 1786 by the Swedish chemist Carl Wilhelm Scheele. It is a fundamental component of hydrolyzable tannins, which are widespread in the plant kingdom.
Natural Sources: Gallic acid is one of the most abundant phenolic acids in plants.[6] It is found in both free and esterified forms, particularly in grape seeds, tea leaves, and various berries.[6]
| Natural Source | Part of Organism | Concentration Range (mg/100g) |
| Grape Seeds (Vitis vinifera) | Seeds | 15 - 99[7] |
| Grape Pulp (Vitis vinifera) | Pulp | 49.7 - 77.8[8] |
| Green Tea (Camellia sinensis) | Leaves | 43.7 - 67.7 (as GAE/g extract)[4] |
| Phyllanthus emblica (Amla) | Fruit | 1790 - 2180[8] |
| Terminalia bellerica | Fruit | 790 - 1010[8] |
| Terminalia chebula | Fruit | 280 - 800[8] |
Protocatechuic Acid (3,4-dihydroxybenzoic acid)
Discovery: Protocatechuic acid is a major metabolite of complex polyphenols, particularly anthocyanins. Its discovery is linked to the broader study of phenolic compounds in plants.
Natural Sources: This acid is widely distributed in edible plants, found in fruits, vegetables, and grains.[9] It is particularly abundant in the outer layers of onions and in deeply colored fruits like berries.
| Natural Source | Part of Organism | Concentration (mg/kg) |
| Açaí Palm (Euterpe oleracea) | Fruit (Oil) | 630 ± 36[10] |
| Onion (Allium cepa) | Scales | Present in high quantities[10] |
| Raspberry | Fruit | ~1000 |
| Grape Juice | Juice | ~0.45 (µg/mL)[11] |
| Star Anise (Illicium verum) | Fruit | Present |
| Roselle (Hibiscus sabdariffa) | Flowers | Present |
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)
Discovery: Vanillic acid is an oxidized form of vanillin, the primary flavor component of vanilla. Its identification is closely linked to the chemical analysis of vanilla beans.
Natural Sources: It is found in the roots of the medicinal plant Angelica sinensis and is a secondary metabolite in many other plants and food products, including vanilla beans, olive oil, and red wine.[2]
| Natural Source | Part of Organism | Concentration Range |
| Vanilla Beans (Vanilla planifolia) | Cured Beans | ~0.16 - 0.19% |
| Olive Oil (Extra Virgin) | Oil | < 1 mg/kg[12] |
| Açaí Palm (Euterpe oleracea) | Fruit (Oil) | Present[13] |
| Lilac (Syringa vulgaris) | Infusion (White Flowers) | ~667.1 µg/100mL[14] |
| Grapes (Vitis vinifera) | Leaves and Roots | Present, increases with salinity stress[12] |
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)
Discovery: Syringic acid is another methoxy-substituted benzoic acid derivative. Its discovery is part of the broader characterization of phenolic compounds in plants.
Natural Sources: Syringic acid is found in a variety of plants, with notable concentrations in olives, grapes, and certain medicinal plants.[6]
| Natural Source | Part of Organism | Concentration Range (mg/100g) |
| Olives (Black) | Flesh | ~33.1[3] |
| Olives (Green) | Flesh | ~6.0[3] |
| Olive Oil (Extra Virgin) | Oil | ~0.01[15] |
| Asteraceae Family Plants | Leaf Extracts | 78.2 - 507.8 (mg/g DW)[6] |
| Grapes (Vitis vinifera) | Leaves and Roots | Present, increases with salinity stress[12] |
Biological Significance and Signaling Pathways
Substituted benzoic acids play pivotal roles in plant physiology. Salicylic acid, in particular, is a central signaling molecule in plant immunity, activating a defense pathway known as Systemic Acquired Resistance (SAR).
Salicylic Acid Signaling Pathway in Plants
Upon pathogen recognition, salicylic acid biosynthesis is induced. The accumulation of salicylic acid leads to the monomerization of its primary receptor, NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which then translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) proteins, establishing a broad-spectrum, long-lasting resistance throughout the plant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.ust.edu [journals.ust.edu]
- 11. Efficient determination of protocatechuic acid in fruit juices by selective and rapid magnetic molecular imprinted solid phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 3,5-Bis(methoxycarbonyl)benzoic Acid as a Linker for Metal-Organic Frameworks
A comprehensive search of available scientific literature and databases has revealed a significant finding: there is currently no published research detailing the successful synthesis and characterization of Metal-Organic Frameworks (MOFs) using 3,5-Bis(methoxycarbonyl)benzoic acid as a primary organic linker.
While the field of MOF chemistry is vast and employs a wide array of dicarboxylic and tricarboxylic acid linkers, it appears that this compound has not been reported as a building block for these porous crystalline materials. This could be due to a number of factors, including steric hindrance from the methoxycarbonyl groups, electronic effects influencing coordination with metal ions, or simply that researchers have not yet explored this specific molecule for MOF synthesis.
Due to the absence of experimental data, it is not possible to provide the detailed Application Notes and Protocols as requested. This includes:
-
Quantitative Data: No data on crystallographic parameters, pore sizes, surface areas, or drug loading capacities for MOFs based on this linker exists in the literature.
-
Experimental Protocols: Specific methodologies for the synthesis of MOFs using this linker, including reactant ratios, solvent systems, reaction temperatures, and activation procedures, are not available.
-
Visualizations: Without established synthesis workflows or defined MOF structures, the creation of accurate Graphviz diagrams is not feasible.
For researchers, scientists, and drug development professionals interested in exploring novel MOF linkers, this presents a potential area for new research. The unique functionality of this compound, with its central carboxylic acid for coordination and two peripheral methoxycarbonyl groups, could potentially lead to MOFs with interesting properties. The ester groups could, for example, be post-synthetically modified to introduce other functionalities.
Future research in this area would need to focus on:
-
Systematic Synthesis Screening: Investigating various reaction conditions (e.g., different metal salts, solvents, temperatures, and pressures) to determine if this compound can successfully form a crystalline MOF structure.
-
Structural Characterization: If a MOF can be synthesized, detailed characterization using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and spectroscopic methods would be essential to determine its structure.
-
Property Evaluation: Once a novel MOF is synthesized and characterized, its properties, such as porosity, stability, and potential for applications like drug delivery, could be investigated.
Until such foundational research is conducted and published, we are unable to provide the specific, data-driven application notes and protocols requested. We encourage the user to explore the extensive literature on MOFs synthesized from other, more established benzoic acid-derived linkers to inform their research endeavors.
Synthesis of Metal-Organic Frameworks with Dicarboxylic Acid Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) utilizing dicarboxylic acid linkers. MOFs are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The choice of dicarboxylic acid linker is crucial as its length, rigidity, and functional groups significantly influence the resulting MOF's properties, including porosity, stability, and catalytic activity.[3] These characteristics make MOFs highly promising for a range of applications, particularly in drug delivery, where their high surface area and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents.[1][4][5][6][7]
The Influence of Dicarboxylic Acid Linkers on MOF Properties
The selection of the dicarboxylic acid linker is a critical parameter in the design and synthesis of MOFs with desired functionalities. The properties of the linker directly impact the structural and chemical characteristics of the final framework.
| Dicarboxylic Acid Linker Property | Influence on MOF Properties |
| Linker Length | Affects the porosity, including surface area and pore volume. Longer linkers can lead to larger pores.[3] |
| Rigidity/Flexibility | Influences the thermal and chemical stability of the framework. Rigid linkers often result in more robust MOFs.[3][8] |
| Functional Groups (-NH₂, -OH, etc.) | Can enhance catalytic activity and improve selectivity for gas or molecule adsorption.[3] |
Common Dicarboxylic Acid Linkers for MOF Synthesis
A variety of dicarboxylic acids are commonly employed as organic linkers in MOF synthesis. Some representative examples include:
-
Benzene-1,4-dicarboxylic acid (BDC or Terephthalic Acid): A widely used linear and rigid linker.[9][10]
-
2-Aminoterephthalic acid (BDC-NH₂): A functionalized linker that can introduce specific properties to the MOF.[9]
-
[1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC): A longer rigid linker that can lead to MOFs with high porosity.[11]
-
2,5-Dihydroxyterephthalic acid (H₄DOBDC): A hydroxyl group-enriched linker used to create MOFs with open metal sites, which are desirable for adsorption and selectivity.[11]
-
(Z)-4,4'-Stilbene dicarboxylic acid: A non-linear linker that can result in new and unpredictable framework topologies.[12][13]
-
Azobenzene-4,4′-dicarboxylic acid: An interesting linker for creating MOFs with potential multifunctional properties like luminescence and magnetism.[2]
Experimental Workflow for MOF Synthesis
The synthesis of MOFs with dicarboxylic acid linkers typically follows a solvothermal or hydrothermal method. The general workflow involves the self-assembly of metal ions and organic linkers in a suitable solvent under controlled temperature and pressure.
Caption: General workflow for the synthesis of Metal-Organic Frameworks.
Detailed Experimental Protocols
Protocol 1: Solvothermal Synthesis of UiO-66
UiO-66 is a well-studied zirconium-based MOF known for its high thermal and chemical stability.[3]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Benzene-1,4-dicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) (optional, for modulation)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and H₂BDC in DMF. The molar ratio of ZrCl₄ to H₂BDC is typically 1:1.
-
For modulated synthesis, which can improve crystallinity and reduce defects, a modulator such as hydrochloric acid can be added.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white powder by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
Protocol 2: Synthesis of MOFs with Functionalized Dicarboxylic Acid Linkers
This protocol can be adapted for various functionalized dicarboxylic acid linkers, such as 2-aminoterephthalic acid, to introduce specific functionalities into the MOF structure.
Materials:
-
Metal salt (e.g., Zinc nitrate, Copper nitrate)
-
Functionalized dicarboxylic acid linker (e.g., 2-aminoterephthalic acid)
-
Solvent (e.g., DMF, DEF, or a mixture)
Procedure:
-
Dissolve the metal salt and the functionalized dicarboxylic acid linker in the chosen solvent in a glass vial or a Teflon-lined autoclave. The ratio of metal to linker can be varied to optimize the synthesis.
-
The mixture is typically heated in an oven at a temperature ranging from 80 to 150 °C for 12 to 72 hours.
-
After cooling to room temperature, crystals of the MOF are formed.
-
The crystals are collected by decanting the mother liquor and are washed several times with fresh solvent.
-
The product is then dried under vacuum or at a slightly elevated temperature.
Characterization of Synthesized MOFs
The synthesized MOFs should be thoroughly characterized to determine their structure, porosity, and stability. Common characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the dicarboxylic acid linker to the metal centers.[14]
Quantitative Data of Representative MOFs
The properties of MOFs are highly dependent on the specific combination of the metal center and the dicarboxylic acid linker. The following table summarizes key quantitative data for some well-known MOFs synthesized with dicarboxylic acid linkers.
| MOF Name | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| RSU-1 (Na-MOF) | Na⁺ | Benzene-1,4-dicarboxylic acid | 371.958 | - | [10][15] |
| RSU-2 (Zn-MOF) | Zn²⁺ | Benzene-1,4-dicarboxylic acid | 404.248 | - | [10][15] |
| RSU-3 (Mg-MOF) | Mg²⁺ | Benzene-1,4-dicarboxylic acid | 547.372 | - | [10][15] |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylic acid (a tricarboxylic acid for comparison) | 692.2 | - | [16] |
| MOF-177 | Zn²⁺ | 1,3,5-Tris(4-carboxyphenyl)benzene (a tricarboxylic acid for comparison) | 5250 | - | [11] |
Logical Relationship: Synthesis Parameters and MOF Properties
The final properties of a synthesized MOF are a direct consequence of the chosen synthesis parameters. Understanding this relationship is key to designing MOFs with tailored functionalities.
Caption: Relationship between synthesis parameters and MOF properties.
Applications in Drug Development
The unique properties of MOFs synthesized with dicarboxylic acid linkers make them excellent candidates for drug delivery systems. Their high porosity allows for significant drug loading, and the tunability of their structure enables controlled release of the therapeutic agent.[4][5][6][7][17] For instance, MOFs can be designed to release drugs in response to specific stimuli in the body, such as pH changes, which is particularly relevant for targeted cancer therapy.[7] The ability to functionalize the dicarboxylic acid linkers provides a pathway to enhance biocompatibility and introduce targeting moieties for specific cells or tissues.[7] Researchers have successfully encapsulated various drugs, such as ibuprofen and doxorubicin, into MOFs, demonstrating their potential to improve drug efficacy and reduce side effects.[4][17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption [internationaljournalssrg.org]
- 11. blog.strem.com [blog.strem.com]
- 12. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]
- 13. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. journal.umt.edu.my [journal.umt.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 3,5-Bis(methoxycarbonyl)benzoic Acid in Solid-Phase Synthesis: A Bifunctional Scaffold for Advanced Applications
For Immediate Release
[City, State] – [Date] – In the landscape of solid-phase synthesis, the strategic choice of linkers and scaffolds is paramount to the successful construction of complex molecules. Among the diverse array of building blocks, 3,5-Bis(methoxycarbonyl)benzoic acid emerges as a critical bifunctional scaffold, offering a versatile platform for the synthesis of dendrimers, branched peptides, and other complex molecular architectures. Its unique trifunctional nature, featuring a central carboxylic acid and two methyl ester groups, allows for controlled, orthogonal derivatization, making it an invaluable tool for researchers in drug discovery and materials science.
This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis, catering to researchers, scientists, and drug development professionals.
Application Notes
This compound serves as a core molecule onto which multiple synthetic chains can be initiated. The central benzoic acid provides the primary attachment point to a solid support, typically an amino-functionalized resin such as aminomethyl polystyrene or TentaGel. This attachment is achieved through standard amide bond formation, creating a stable linkage that can withstand the subsequent synthetic steps.
Once anchored to the solid support, the two methoxycarbonyl groups become the branching points for further synthesis. These ester functionalities can be hydrolyzed to carboxylic acids, typically under basic conditions, to allow for the attachment of amino acids, peptides, or other building blocks. This bifunctional nature is particularly advantageous in the following applications:
-
Dendrimer Synthesis: This molecule can act as the foundational core (generation 0) for the divergent synthesis of dendrimers. By iteratively deprotecting and coupling new branching units, highly branched and monodisperse macromolecules can be constructed. These dendrimers have applications in drug delivery, gene therapy, and catalysis.
-
Multiple Antigenic Peptides (MAPs): In immunology, MAPs are used to generate high-titer antibodies. This compound can serve as the core for the synthesis of a two-branched MAP system, presenting two copies of an antigenic peptide to the immune system.
-
Combinatorial Chemistry: As a scaffold, it enables the creation of small-molecule libraries with two points of diversity. Different building blocks can be attached to each of the hydrolyzed ester groups, leading to a rapid generation of a diverse set of compounds for screening in drug discovery programs.
-
Doubly Labeled Probes: The bifunctional nature of the scaffold allows for the site-specific incorporation of two different labels, such as a fluorophore and a quencher for FRET-based assays, or two different reporter groups for multimodal imaging.
The workflow for utilizing this compound in solid-phase synthesis is depicted below.
Caption: General workflow for solid-phase synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization may be required depending on the specific resin and building blocks used.
Protocol 1: Attachment of this compound to Amino-functionalized Resin
Materials:
-
Amino-functionalized resin (e.g., Rink Amide MBHA, 100-200 mesh, 0.5 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
If using a Rink Amide resin, deprotect the Fmoc group by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each).
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve this compound (238 mg, 1.0 mmol, 2 eq) and HOBt (135 mg, 1.0 mmol, 2 eq) in DMF (5 mL).
-
Add DIC (156 µL, 1.0 mmol, 2 eq) to the solution and pre-activate for 10 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Optional: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (1 mL) and diisopropylethylamine (DIPEA) (1 mL) in DMF (8 mL) for 30 minutes.
Protocol 2: Hydrolysis of Methyl Esters and Subsequent Peptide Coupling
Materials:
-
Resin-bound this compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Swell the resin (from Protocol 1) in a mixture of THF:H₂O (3:1, 10 mL) for 30 minutes.
-
Add a solution of LiOH (42 mg, 1.0 mmol, 2 eq per ester group) in water (1 mL).
-
Agitate the mixture at room temperature for 12 hours to ensure complete hydrolysis of the methyl esters.
-
Drain the solution and wash the resin thoroughly with water (5 x 10 mL), 1 M HCl (to protonate the carboxylates, 2 x 10 mL), water (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The resin now has two free carboxylic acid groups ready for coupling.
-
For peptide coupling, swell the resin in DMF.
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.8 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and coupling cycle for subsequent amino acids to elongate the peptide chains on both branches.
The logical relationship for the activation and coupling process is illustrated in the diagram below.
Caption: Activation and coupling scheme for amide bond formation in solid-phase synthesis.
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield and purity of the final product. The following table summarizes typical quantitative data expected from the described protocols. Actual results may vary based on the specific substrates and reaction conditions.
| Parameter | Protocol 1: Attachment to Resin | Protocol 2: Hydrolysis | Protocol 2: Peptide Coupling |
| Typical Loading | 0.3 - 0.5 mmol/g | N/A | N/A |
| Reaction Yield | > 95% | > 99% | > 98% per step |
| Purity of Cleaved Product | N/A | N/A | > 85% (crude) |
Note: Purity is highly dependent on the length and sequence of the coupled peptides. Purification by HPLC is typically required to obtain a highly pure final product.
By providing a robust and versatile platform for the synthesis of complex, branched molecules, this compound stands as a significant tool in the arsenal of chemists and drug discovery professionals. The protocols and data presented herein offer a solid foundation for its successful implementation in a variety of solid-phase synthesis applications.
Coordination Chemistry of 3,5-Bis(methoxycarbonyl)benzoic Acid with Metal Ions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the coordination of 3,5-Bis(methoxycarbonyl)benzoic acid with metal ions. While direct literature on the coordination complexes of this compound is limited, extensive research on the closely related parent compound, 1,3,5-benzenetricarboxylic acid (trimesic acid, H₃BTC), offers a robust foundation for predicting and developing novel metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest in drug development, particularly for their potential as drug delivery systems.[1][2][3][4][5]
Introduction to this compound in Coordination Chemistry
This compound is a derivative of 1,3,5-benzenetricarboxylic acid where two of the three carboxylic acid groups are esterified. This structural modification presents unique opportunities in the design of coordination polymers. The presence of both a carboxylic acid group and two methoxycarbonyl groups allows for varied coordination modes and the potential for post-synthetic modification.
The coordination of metal ions with this ligand is anticipated to form stable, porous structures suitable for hosting therapeutic molecules. The principles of MOF synthesis, largely established through work with ligands like trimesic acid, are directly applicable. Solvothermal synthesis is the most common and effective method for producing crystalline MOFs.[6]
Potential Applications in Drug Development
Metal-organic frameworks are gaining significant attention as versatile carriers for drug delivery.[1][2][3][5] Their high porosity, tunable pore size, and the potential for surface functionalization make them ideal candidates for encapsulating a wide range of therapeutic agents. The use of biocompatible metal ions such as iron, zinc, and zirconium is particularly relevant for these applications.[1]
Key advantages of using MOFs for drug delivery include:
-
High Drug Loading Capacity: The porous nature of MOFs allows for a high payload of drug molecules.[3]
-
Controlled Release: The release of the encapsulated drug can be controlled by the structure of the MOF and external stimuli.[2]
-
Protection of Therapeutic Agents: The framework can protect sensitive drug molecules from degradation.
-
Biocompatibility: MOFs can be synthesized from biocompatible metal ions and organic linkers.[1][4]
While specific studies on drug delivery using MOFs from this compound are not yet prevalent, the extensive research on trimesic acid-based MOFs provides a strong proof-of-concept for this application.
Data Presentation: Properties of a Representative Trimesic Acid-Based MOF
The following table summarizes key quantitative data for a well-characterized MOF synthesized from 1,3,5-benzenetricarboxylic acid and a metal ion, which serves as a predictive model for frameworks derived from this compound.
| Property | Data for a Representative Trimesic Acid MOF (HKUST-1) | Reference |
| Crystallographic Data | ||
| Crystal System | Cubic | |
| Space Group | Fm-3m | |
| Unit Cell Parameter (a) | 26.343 Å | |
| Thermal Stability | ||
| Decomposition Temperature | ~350 °C | [7] |
| Porosity | ||
| BET Surface Area | 1800 m²/g | |
| Pore Volume | 0.8 cm³/g | |
| Luminescent Properties | ||
| Emission Maximum (for Ln-MOFs) | Varies with Lanthanide Ion | [6] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of MOFs using trimesic acid and are expected to be adaptable for this compound.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework
This protocol describes a general method for the solvothermal synthesis of a MOF.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 1 mmol of the metal salt in 10 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at room temperature.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure:
-
Grind a small sample of the dried MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known phases.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.[7]
-
Procedure:
-
Place a small amount of the dried MOF (5-10 mg) in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
3. Spectroscopic Analysis (FT-IR and UV-Vis):
-
Purpose: To confirm the coordination of the ligand to the metal ion and to study the electronic properties of the material.
-
Procedure (FT-IR):
-
Mix a small amount of the MOF with KBr powder and press into a pellet.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Look for shifts in the carbonyl stretching frequencies of the carboxylic acid and ester groups upon coordination to the metal center.
-
-
Procedure (UV-Vis):
-
Disperse a small amount of the MOF in a suitable solvent (e.g., ethanol) by sonication.
-
Record the UV-Vis absorption spectrum.
-
Mandatory Visualizations
Diagram 1: General Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a MOF.
Diagram 2: Logical Relationship for Drug Delivery Application
Caption: Conceptual pathway for MOF-based drug delivery.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coordination polymers (CPs), a class of materials with vast potential in fields ranging from gas storage and separation to catalysis and drug delivery.[1] The protocols outlined below cover common synthesis methodologies, including solvothermal/hydrothermal, slow evaporation, and mechanochemical techniques.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal syntheses are widely employed methods for preparing crystalline coordination polymers.[1] These reactions are conducted in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[2][3] The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product.[1][2] When water is used as the solvent, the method is referred to as hydrothermal synthesis.[1]
Key parameters influencing the outcome of the synthesis include the choice of metal salt and ligand, their molar ratios, the solvent system, reaction temperature, and time.[2]
Experimental Protocol: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer
This protocol describes the synthesis of a three-dimensional cadmium(II) coordination polymer with potential applications in luminescence.[2]
Materials:
| Reagent | Formula | Amount (g) | Moles (mmol) |
| Cadmium sulfate octahydrate | CdSO₄·8/3H₂O | 0.051 | 0.2 |
| 1,3-di-(1,2,4-triazole-4-yl)benzene | dtb | 0.042 | 0.2 |
| 1,2-benzenedicarboxylic acid | 1,2-H₂bdc | 0.033 | 0.2 |
| Ethanol | CH₃CH₂OH | 5 mL | - |
| Deionized water | H₂O | 5 mL | - |
Procedure:
-
Combine Cadmium sulfate octahydrate, 1,3-di-(1,2,4-triazole-4-yl)benzene, and 1,2-benzenedicarboxylic acid in a 25 mL Teflon-lined stainless-steel autoclave.[2]
-
Add a solvent mixture of ethanol and deionized water.[2]
-
Seal the autoclave and heat it to 90 °C (363 K) for 72 hours.[2]
-
After the reaction, allow the autoclave to cool slowly to room temperature.[2]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the reaction solvent and air-dry.
Experimental Protocol: Hydrothermal Synthesis of Cobalt(II) Coordination Polymers
This protocol outlines the synthesis of cobalt(II) coordination polymers using an in situ ligand synthesis approach under hydrothermal conditions.[4]
Materials:
| Reagent | Formula | Amount (mg) | Moles (mmol) |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | - | - |
| Benzene-1,2,4,5-tetracarboxylic acid | H₄bta | - | - |
| Hydrazine hydrate | N₂H₄·H₂O | - | - |
| 1,10-phenanthroline (for compound 1) | phen | - | - |
| 2,2'-dipyridyl (for compound 3) | bpy | - | - |
| Deionized water | H₂O | - | - |
Note: Specific amounts for this general protocol are not provided in the source.
Procedure:
-
Combine CoCl₂·6H₂O, H₄bta (or H₃btc for other variations), N₂H₄·H₂O, and a co-ligand (phen or bpy) in a Teflon-lined autoclave.[4]
-
Add deionized water as the solvent.[4]
-
Seal the autoclave and heat to a temperature typically between 100 °C and 180 °C for 24 to 72 hours.[2]
-
After cooling, collect the resulting crystals by filtration, wash them with the reaction solvent, and allow them to air-dry.[2]
Experimental Workflow for Solvothermal/Hydrothermal Synthesis
Caption: General workflow for solvothermal/hydrothermal synthesis of coordination polymers.
Slow Evaporation
The slow evaporation method is a straightforward technique for growing single crystals of coordination polymers at room temperature. This method relies on the gradual removal of solvent from a solution containing the metal salt and ligand, leading to supersaturation and subsequent crystallization.
Experimental Protocol: Slow Evaporation Synthesis of a Cobalt(II) Coordination Polymer
This protocol describes the synthesis of a wavelike one-dimensional coordination polymer.[5]
Materials:
| Reagent | Formula | Amount (g) | Molar Ratio |
| [Co(acac)₂] | - | - | 1 |
| 2,2,6,6-tetramethyl-3,5-heptadione | tmhdH | - | 2 |
| Quinoxaline | - | - | 1 |
| Methylene chloride | CH₂Cl₂ | - | - |
| Methanol | CH₃OH | - | - |
Note: Specific masses are not provided, but molar ratios are key.
Procedure:
-
Prepare a solution of [Co(acac)₂], tmhdH, and quinoxaline in a 1:2:1 molar ratio in a 50 v/v% methylene chloride-methanol solution.[5]
-
Allow the solvent to evaporate slowly at room temperature.[5]
-
Crystals of the coordination polymer will form as the solution becomes more concentrated.[5]
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and air-dry.
Experimental Workflow for Slow Evaporation Synthesis
Caption: General workflow for the slow evaporation synthesis of coordination polymers.
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions.[6][7] This technique is often more environmentally friendly and can lead to the formation of novel structures that are not accessible through solution-based methods.[7] There are different methodologies, including neat grinding (grinding without any added solvent) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction.[8]
Experimental Protocol: Mechanochemical Synthesis of a Zinc(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional zinc(II) coordination polymer via liquid-assisted grinding.[9]
Materials:
| Reagent | Formula | Stoichiometric Ratio |
| Zinc acetate dihydrate | Zn(OAc)₂·2H₂O | 1 |
| 4,4'-bipyridine | bipy | 1 |
| N,N-dimethylformamide (for LAG) | DMF | Small aliquot |
Procedure:
-
Place stoichiometric amounts of Zn(OAc)₂·2H₂O and 4,4'-bipyridine into a milling vessel.
-
Add a small aliquot of N,N-dimethylformamide.[9]
-
Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.
-
The product is typically formed as a powder and can be used directly or further purified if necessary.
Experimental Workflow for Mechanochemical Synthesis
References
Application Notes and Protocols: Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl trimesicate or 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a versatile chemical intermediate.[1] It belongs to the family of benzenetricarboxylic acids, which are characterized by a benzene ring substituted with three carboxylic acid groups. The unique trifunctional nature of this molecule, with one free carboxylic acid and two methyl ester groups, makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs).[2] Benzoic acid and its derivatives are known to possess a wide range of biological activities and are scaffolds for many synthetic bioactive molecules.[3] This document provides detailed protocols for the synthesis of this compound and several key derivatives, along with their applications in research and drug development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective diesterification of trimesic acid (benzene-1,3,5-tricarboxylic acid).
Protocol 1: Selective Diesterification of Trimesic Acid
This protocol describes the synthesis of this compound by reacting trimesic acid with methanol in the presence of an acid catalyst.
Materials:
-
Trimesic acid (Benzene-1,3,5-tricarboxylic acid)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
To a round-bottom flask, add trimesic acid and a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
Synthesis of this compound Derivatives
Derivatives of this compound are important intermediates in drug discovery and materials science. The following protocols outline the synthesis of key derivatives.
Protocol 2: Synthesis of Dimethyl 5-hydroxyisophthalate
This protocol is adapted for the synthesis of the hydroxyl derivative.
Materials:
-
Dimethyl 5-aminoisophthalate
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Beaker
-
Magnetic stirrer and stir bar
Experimental Procedure:
-
Dissolve Dimethyl 5-aminoisophthalate in an aqueous solution of sulfuric acid in a beaker, cooled in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
After the addition is complete, continue stirring for another 30 minutes in the ice bath.
-
Slowly heat the reaction mixture to boiling. The diazonium salt will decompose to form the hydroxyl derivative.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Dimethyl 5-aminoisophthalate
This protocol describes the reduction of a nitro group to an amine.[4]
Materials:
-
Dimethyl 5-nitroisophthalate
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Experimental Procedure:
-
Suspend Dimethyl 5-nitroisophthalate in ethanol or a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder or tin(II) chloride to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography to obtain pure Dimethyl 5-aminoisophthalate.[4]
Protocol 4: Synthesis of Dimethyl 5-nitroisophthalate
This protocol outlines the nitration of dimethyl isophthalate.[5]
Materials:
-
Dimethyl isophthalate
-
Fuming sulfuric acid (oleum)
-
Nitric acid (HNO₃), fuming
-
Ice
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
Experimental Procedure:
-
In a beaker or round-bottom flask cooled in an ice-salt bath, add fuming sulfuric acid.
-
Slowly add dimethyl isophthalate to the cold acid with stirring.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of dimethyl isophthalate, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product will precipitate out. Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain Dimethyl 5-nitroisophthalate.[5]
Data Presentation
The following table summarizes the typical reaction conditions and yields for the synthesis of this compound and its derivatives.
| Compound | Starting Material | Key Reagents | Reaction Time | Temperature | Typical Yield |
| This compound | Trimesic acid | MeOH, H₂SO₄ | 12-24 h | Reflux | >80% |
| Dimethyl 5-hydroxyisophthalate | Dimethyl 5-aminoisophthalate | NaNO₂, H₂SO₄ | 2-4 h | 0 °C to boiling | 60-70% |
| Dimethyl 5-aminoisophthalate | Dimethyl 5-nitroisophthalate | Fe, HCl | 4-8 h | Reflux | >90%[4] |
| Dimethyl 5-nitroisophthalate | Dimethyl isophthalate | HNO₃, H₂SO₄ | 2-3 h | 0-10 °C | 85-95%[5] |
Applications in Research and Drug Development
Derivatives of this compound are valuable scaffolds in medicinal chemistry. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: Many benzoic acid derivatives have shown significant cytotoxic effects against various cancer cell lines.[6][7] They can interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.[6] The functional groups on the benzene ring can be readily modified to optimize activity and selectivity.
-
Antimicrobial Agents: Certain benzoic acid derivatives have demonstrated activity against various microbes. For instance, they have been explored as prodrugs for the treatment of tuberculosis, where the ester form may facilitate easier diffusion through the mycobacterial cell membrane before being hydrolyzed to the active acidic form by intracellular esterases.[8]
-
Building Blocks for Complex Molecules: The trifunctional nature of this compound and its derivatives allows for their use as versatile building blocks in the synthesis of more complex molecules, including dendrimers and other macromolecular architectures.
-
Metal-Organic Frameworks (MOFs): Trimesic acid and its esters are widely used as organic linkers in the construction of MOFs due to their rigid structure and multiple coordination sites.[2] These materials have applications in gas storage, catalysis, and drug delivery.
Visualizations
Experimental Workflow
Caption: Synthetic pathways for this compound and its key derivatives.
Potential Signaling Pathway Modulation
Caption: Potential mechanism of anticancer action for benzoic acid derivatives.
References
- 1. This compound | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 5-aminoisophthalate synthesis - chemicalbook [chemicalbook.com]
- 5. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Trimesicate Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trimesicate and its parent compound, trimesic acid (1,3,5-benzenetricarboxylic acid, H3BTC), along with its fully esterified form, trimethyl trimesicate, are pivotal organic linkers in the field of materials science. Their primary application lies in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage and separation, catalysis, drug delivery, and sensing. The rigid, triangular geometry of the trimesicate linker enables the formation of highly ordered, porous structures.
This document provides detailed application notes and experimental protocols for the use of trimesic acid and its methyl esters in the synthesis of MOFs, summarizing key quantitative data and visualizing experimental workflows. While "dimethyl trimesicate" is not a common starting material, this guide focuses on the applications of its closely related and widely used derivatives.
Key Applications of Trimesicate-Based Materials
The applications of materials derived from dimethyl trimesicate precursors are predominantly centered around the unique properties of the resulting MOFs. These materials are characterized by their high porosity, large surface areas, and tunable pore environments.
-
Gas Storage and Separation: The uniform micropores of trimesicate-based MOFs make them excellent candidates for storing gases like hydrogen, methane, and carbon dioxide.[1] The selective adsorption properties of these materials also allow for the separation of gas mixtures.
-
Catalysis: The high surface area and the presence of accessible metal sites within the MOF structure allow for their use as heterogeneous catalysts in various organic reactions.[2][3] The framework can also support metal nanoparticles, enhancing catalytic activity and selectivity.[2]
-
Environmental Remediation: Trimesicate-based MOFs have demonstrated effectiveness in removing pollutants such as heavy metals and fluoride ions from water.[1][4] They can also be used for the capture of volatile organic compounds (VOCs).[4]
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation and controlled release of therapeutic agents.[1]
-
Sensing: The luminescent properties of some trimesicate-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[1]
Quantitative Data Summary
The following tables summarize key performance data for various trimesicate-based MOFs.
Table 1: Surface Area of Trimesicate-Based MOFs
| MOF Material | Metal Center | Synthesis Method | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Reference |
| Cu-BTC (HKUST-1) | Copper | Solvothermal | > 1600 | > 2000 | [5][6] |
| Zn-BTC | Zinc | Solvothermal | 502.63 | - | [7] |
| Fe-BTC | Iron | Solvothermal | 92.4 | - | [7] |
| TMA-Cu MOF | Copper | Room Temperature | 330 | - | [8] |
| Ni-MOF | Nickel | Microwave-assisted hydrothermal | 5131 | - | [3] |
| NH₂-MIL-125(Ti) | Titanium | Hydrothermal | 1540 | - | [3] |
Table 2: Gas Adsorption Capacities of Trimesicate-Based MOFs
| MOF Material | Gas | Pressure (bar) | Temperature (K) | Adsorption Capacity | Reference |
| MIL-101(Cr) | Hydrogen | 100 | 77 | 67.4 mol/kg | [3] |
| MOF-235(Fe) | Methane | - | - | High selectivity for CH₄ | [3] |
| Sulfated MOF-808 | Ammonia | < 0.002 | - | 5.3 mmol/g | [9] |
| Sulfated MOF-808 | Ammonia | 1 | - | 16.7 mmol/g | [9] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Copper(II) Benzene-1,3,5-tricarboxylate (Cu-BTC, HKUST-1) using Trimesic Acid
This protocol describes a standard solvothermal method for the synthesis of the widely studied Cu-BTC MOF.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC, Trimesic Acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve Copper(II) nitrate trihydrate in a 1:1:1 mixture of DMF, ethanol, and deionized water.
-
In a separate container, dissolve 1,3,5-benzenetricarboxylic acid in the same solvent mixture.
-
-
Reaction Mixture:
-
Mix the two solutions in a molar ratio of 2:1 (Copper salt : Trimesic acid).
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in an oven preheated to 80-120°C.
-
Maintain the temperature for 12-24 hours.
-
-
Product Isolation and Purification:
-
After cooling the autoclave to room temperature, collect the blue crystalline product by centrifugation or filtration.
-
Wash the product with DMF to remove unreacted precursors.
-
Perform a solvent exchange by soaking the product in fresh ethanol for several days, replacing the ethanol periodically.
-
-
Activation:
-
Dry the purified product under vacuum at elevated temperature (e.g., 150°C) to remove the solvent molecules from the pores.
-
Protocol 2: Modified Synthesis of MOFs using Trimethyl Trimesicate
This protocol adapts the solvothermal synthesis for the use of trimethyl 1,3,5-benzenetricarboxylate as the linker precursor. This method relies on the in-situ hydrolysis of the ester to form the trimesic acid linker.
Materials:
-
Metal salt (e.g., Copper(II) nitrate trihydrate)
-
Trimethyl 1,3,5-benzenetricarboxylate (Me₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Small amount of a base catalyst (e.g., triethylamine) or acid catalyst (e.g., HCl) (optional, to facilitate hydrolysis)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the metal salt in a 1:1:1 mixture of DMF, ethanol, and deionized water.
-
In a separate container, dissolve trimethyl 1,3,5-benzenetricarboxylate in the same solvent mixture. The presence of water is crucial for the hydrolysis step.
-
-
Reaction Mixture:
-
Mix the two solutions. The molar ratio between the metal salt and Me₃BTC will be similar to that used with trimesic acid.
-
(Optional) Add a catalytic amount of acid or base to promote the hydrolysis of the ester groups.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in an oven. A slightly higher temperature or longer reaction time compared to the trimesic acid protocol may be required to ensure complete hydrolysis.
-
-
Product Isolation and Purification:
-
Follow the same procedure as in Protocol 1 for product collection, washing, and solvent exchange.
-
-
Activation:
-
Follow the same activation procedure as in Protocol 1.
-
Visualizations
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Logical Relationship of Trimesicate Derivatives to MOF Applications
References
- 1. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]
- 2. ijfmr.com [ijfmr.com]
- 3. First transition series metal–organic frameworks: synthesis, properties and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00719J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-rate synthesis of Cu-BTC metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-rate synthesis of Cu-BTC metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 7. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids [escholarship.org]
Application Notes and Protocols: 3,5-Bis(methoxycarbonyl)benzoic Acid in Drug Delivery Systems
Researchers, scientists, and drug development professionals are constantly exploring novel materials for advanced drug delivery systems. While various benzoic acid derivatives have shown promise as linkers in the synthesis of carriers like metal-organic frameworks (MOFs), a thorough review of currently available scientific literature and patent databases reveals a notable absence of specific applications for 3,5-Bis(methoxycarbonyl)benzoic acid in this field.
The following sections provide a generalized overview of how a dicarboxylic benzoic acid derivative could be used in the synthesis of a drug delivery system, based on established principles for similar molecules. These are intended to be illustrative and do not represent established protocols for this compound.
General Principles of MOF Synthesis for Drug Delivery
Metal-Organic Frameworks are a class of porous materials formed by the self-assembly of metal ions or clusters and organic linkers. The choice of linker is crucial in determining the pore size, stability, and functionality of the resulting MOF, which in turn affects its drug loading and release characteristics.
A typical synthesis involves the reaction of a metal salt with an organic linker in a suitable solvent under solvothermal or hydrothermal conditions. The resulting crystalline material can then be loaded with a therapeutic agent.
Hypothetical Experimental Workflow
Below is a generalized workflow illustrating the steps that might be involved in synthesizing and evaluating a MOF-based drug delivery system using a dicarboxylic acid linker.
Caption: Hypothetical workflow for MOF synthesis and drug loading.
Data Presentation: Illustrative Tables
Should research become available, the quantitative data would be presented in clear, structured tables for easy comparison. Below are templates for how such data might be organized.
Table 1: Hypothetical Drug Loading Content and Efficiency
| Drug | MOF Carrier | Drug:MOF Ratio (w/w) | Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin | Hypothetical MOF-X | 1:2 | - | - |
| Ibuprofen | Hypothetical MOF-X | 1:1 | - | - |
| Curcumin | Hypothetical MOF-X | 1:2 | - | - |
Table 2: Hypothetical In Vitro Drug Release Profile
| Drug | Release Medium (pH) | Time (h) | Cumulative Release (%) |
| Doxorubicin | 7.4 | 24 | - |
| Doxorubicin | 5.5 | 24 | - |
| Ibuprofen | 7.4 | 24 | - |
| Ibuprofen | 6.8 | 24 | - |
Experimental Protocols: A Generalized Approach
The following are generalized protocols that would need to be adapted and optimized based on the specific properties of this compound and the chosen metal ion.
Protocol 1: General Synthesis of a Zinc-Based MOF
-
Preparation of Solutions:
-
Dissolve 1 mmol of zinc nitrate hexahydrate in 20 mL of N,N-dimethylformamide (DMF).
-
Dissolve 1 mmol of this compound in 20 mL of ethanol.
-
-
Reaction Mixture:
-
Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
-
Isolation and Purification:
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with ethanol to remove unreacted starting materials.
-
-
Activation:
-
Dry the purified MOF under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.
-
Protocol 2: General Drug Loading Procedure
-
Incubation:
-
Disperse 50 mg of activated MOF in 10 mL of a drug solution (e.g., 1 mg/mL doxorubicin in methanol).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
-
Separation and Washing:
-
Centrifuge the suspension to separate the drug-loaded MOF.
-
Wash the product with fresh solvent (e.g., methanol) to remove surface-adsorbed drug molecules.
-
-
Drying:
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Protocol 3: General In Vitro Drug Release Study
-
Sample Preparation:
-
Disperse 10 mg of the drug-loaded MOF in 10 mL of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 or 5.5).
-
-
Release Study:
-
Place the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium and replace it with an equal volume of fresh medium.
-
-
Quantification:
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Signaling Pathways
Without specific drug delivery studies using this compound-based carriers, it is not possible to create diagrams of relevant signaling pathways. The pathways of interest would be determined by the encapsulated drug and the cellular targets of that drug.
Caption: A generalized representation of a drug delivery pathway.
Catalytic Applications of MOFs Synthesized from Benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from benzoic acid and its derivatives. The unique properties of these MOFs, including high surface area, tunable porosity, and the presence of active metal sites, make them highly effective catalysts for a variety of organic transformations. The use of benzoic acid derivatives as either linkers or modulators in MOF synthesis allows for precise control over the framework's structure and catalytic activity.
Fenton-like Degradation of Organic Dyes
Application Note:
MOFs such as MIL-88B(Fe), when synthesized with benzoic acid as a modulator, exhibit enhanced catalytic activity in Fenton-like processes for the degradation of organic pollutants like methylene blue.[1][2] Benzoic acid introduces defects into the MOF structure, which are believed to create more accessible active sites, leading to superior catalytic performance.[1] The larger crystals of these modulated MOFs have been shown to result in approximately 97% degradation of methylene blue in under 30 minutes.[1]
Experimental Protocol: Synthesis of MIL-88B(Fe) with Benzoic Acid Modulation and Catalytic Test
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Terephthalic acid (H₂BDC)
-
Benzoic acid (BA)
-
N,N-Dimethylformamide (DMF)
-
Methylene blue (MB)
-
Hydrogen peroxide (H₂O₂) (30%)
Protocol for MOF Synthesis:
-
In a typical synthesis, dissolve FeCl₃·6H₂O and H₂BDC in DMF.
-
Add benzoic acid as a modulator to the solution. The ratio of benzoic acid to terephthalic acid can be varied to control the crystal size and morphology.[1] For example, low concentrations of BA (0.25 to 0.5 times the ligand concentration) can produce rod- and spindle-like nanocrystals, while higher concentrations (up to 10 times) can form octahedral and spherical microcrystals.[2]
-
Transfer the solution to a Teflon-lined autoclave and heat at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).
-
After cooling, collect the solid product by centrifugation or filtration.
-
Wash the product with DMF and then with a volatile solvent like ethanol to remove unreacted precursors.
-
Dry the synthesized MOF under vacuum.
Protocol for Catalytic Degradation of Methylene Blue:
-
Disperse a specific amount of the synthesized MIL-88B(Fe) catalyst in an aqueous solution of methylene blue of a known concentration.
-
Initiate the Fenton-like reaction by adding a specific volume of H₂O₂ to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the degradation of methylene blue by taking aliquots of the solution at regular intervals.
-
Centrifuge the aliquots to remove the catalyst particles.
-
Analyze the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 664 nm).
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data:
| MOF Catalyst | Modulator | Substrate | Reaction Time | Degradation Efficiency (%) | Reference |
| MIL-88B(Fe) (larger crystals) | Benzoic Acid | Methylene Blue | < 30 min | ~97 | [1] |
| MIL-88B(Fe) (smaller crystals) | Benzoic Acid | Methylene Blue | - | Higher adsorption capacity, slower degradation rate | [1] |
Ring-Opening Polymerization of Lactones
Application Note:
MOFs synthesized using p-hydroxybenzoic acid as a linker have demonstrated catalytic activity in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and δ-valerolactone.[3][4] These reactions, which can be performed in the melt phase, predominantly yield cyclic polymers.[3][4] Notably, manganese and zinc-based MOFs have shown significant recyclability in this catalytic process.[3]
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
Synthesized MOF catalyst (e.g., {[Mn(O₂CC₆H₄O)(DMF)]₂}n or Zn(O₂CC₆H₄O))[3][4]
-
ε-caprolactone (ε-CL)
-
Glacial acetic acid
-
Methanol
Protocol for Ring-Opening Polymerization: [4]
-
Pre-dry the MOF catalyst under vacuum for 12 hours.
-
Weigh a specific amount of the dried catalyst (e.g., 4-6 mg) into a reaction tube.
-
Add the ε-caprolactone monomer (e.g., 0.55 mL) to the tube.
-
Place the reaction mixture in a preheated sand bath at 130 °C. For reactions under an inert atmosphere, use a Schlenk flask connected to a Schlenk line.
-
After the desired reaction time, quench the reaction by adding a small amount of glacial acetic acid (e.g., 0.2 mL) followed by cold methanol (e.g., 10 mL).
-
Determine the conversion of the monomer using ¹H NMR spectroscopy.
Quantitative Data:
| MOF Catalyst | Monomer | Product | Conversion/Yield | Reusability | Reference |
| {[Co(O₂CC₆H₄O)(DMF)]₂}n | ε-caprolactone | Cyclic polyester | - | Stable with partial oxidation after repeated cycles | [4] |
| {[Mn(O₂CC₆H₄O)(DMF)]₂}n | ε-caprolactone | Cyclic polyester | - | Significant recyclability | [3] |
| Zn(O₂CC₆H₄O) | ε-caprolactone | Cyclic polyester | Catalytic rate: Zn > Co > Mn | Significant recyclability | [4] |
Direct Amidation of Benzoic Acids
Application Note:
A zirconium-based MOF containing an azobenzene-dicarboxylate linker (Zr-AzoBDC) has been shown to be an effective heterogeneous catalyst for the direct amidation of benzoic acids.[5] This catalytic system operates under relatively mild conditions and has been applied to the synthesis of bioactive compounds.[5]
Experimental Protocol: Direct Amidation of Benzoic Acid
Materials:
-
Zr-AzoBDC catalyst
-
Benzoic acid
-
Amine (e.g., methylamine)
-
Tetrahydrofuran (THF)
General Protocol for Direct Amidation: [5]
-
In a reaction vessel, combine the Zr-AzoBDC catalyst, benzoic acid, and the desired amine in THF.
-
Heat the reaction mixture to 70 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.
-
The product can be isolated from the filtrate by evaporation of the solvent and purified by standard methods such as column chromatography.
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Zr-AzoBDC | Benzoic acid | Methylamine | N-methylbenzamide | 78 | [5] |
| Zr-AzoBDC | Benzoic acid | Aniline | N-phenylbenzamide | 37 | [5] |
| Zr-AzoBDC | Benzoic acid | Benzylamine | N-benzylbenzamide | 55 | [5] |
Knoevenagel–Doebner Condensation Reactions
Application Note:
Lead-based MOFs functionalized with amino groups, for instance, by using a mixture of terephthalic acid and 2-aminoterephthalic acid as linkers, can act as efficient heterogeneous catalysts for Knoevenagel–Doebner reactions.[6] These reactions are crucial for the synthesis of cinnamic acids and their derivatives. The amino groups within the MOF structure are believed to provide the basic sites necessary for the condensation reaction.
Experimental Protocol: Knoevenagel–Doebner Reaction
Materials:
-
Amino-functionalized Pb-MOF catalyst (e.g., Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄)[6]
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malonic acid
-
Solvent (e.g., ethanol)
General Protocol for Knoevenagel–Doebner Reaction: [6]
-
Suspend the amino-functionalized Pb-MOF catalyst in a solution of the aromatic aldehyde and malonic acid in a suitable solvent like ethanol.
-
Heat the reaction mixture at a mild temperature (e.g., 40 °C) for a specified duration (e.g., 7 hours).
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, filter off the catalyst.
-
Isolate the cinnamic acid product from the filtrate, for example, by solvent evaporation and subsequent purification if necessary.
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield Range (%) | Reference |
| Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄ | Benzaldehyde | Malonic acid | Cinnamic acid | 80-91 | [6] |
| Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄ | 4-Chlorobenzaldehyde | Malonic acid | Substituted Cinnamic acid | 80-91 | [6] |
| Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄ | 4-(Trifluoromethyl)benzaldehyde | Malonic acid | Substituted Cinnamic acid | 80-91 | [6] |
Visualizations
Experimental Workflow for MOF Synthesis and Catalytic Testing
Caption: General workflow for MOF synthesis and its application in heterogeneous catalysis.
Logical Relationship in Modulated MOF Catalysis
Caption: Role of benzoic acid as a modulator in enhancing MOF catalytic activity.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. figshare.com [figshare.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. Metal–organic frameworks of p -hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06361A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: 3,5-Bis(methoxycarbonyl)benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl 5-carboxy-isophthalate, is a symmetrically substituted aromatic tricarboxylic acid derivative. Its unique structural features, including a reactive carboxylic acid handle and two methoxycarbonyl groups, make it a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. The strategic positioning of these functional groups allows for the construction of diverse molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. The methoxycarbonyl moieties can serve as key interaction points with biological targets or can be further elaborated to modulate the physicochemical properties of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its potential application in the development of kinase inhibitors analogous to the triple angiokinase inhibitor, Nintedanib.
Key Applications in Drug Discovery
The 3,5-disubstituted benzoic acid scaffold is a recurring motif in a variety of biologically active compounds. The primary application of this compound in pharmaceutical research lies in its use as a core building block for:
-
Kinase Inhibitors: The synthesis of small molecule inhibitors targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) is a prominent application.[1] The benzoic acid core can be functionalized to interact with the hinge region of the kinase domain, while the methoxycarbonyl groups can be positioned to form key hydrogen bonds or other interactions within the ATP-binding pocket.
-
GPCR Modulators: The rigid aromatic scaffold can be elaborated to present pharmacophoric features necessary for interaction with G-protein coupled receptors.
-
Antiviral and Antimicrobial Agents: The core structure can be derivatized to generate compounds with potential activity against various pathogens.
Data Presentation: Amide Coupling of this compound
Amide bond formation is a critical step in utilizing this compound as a pharmaceutical intermediate. The following table summarizes representative quantitative data for the amide coupling reaction with a substituted aniline, a key step in the synthesis of kinase inhibitor precursors.
| Entry | Amine Reactant | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Chloroaniline | HATU, DIPEA | DMF | 25 | 2 | 92 | >98 |
| 2 | 3-Ethynylaniline | EDC, HOBt | DCM | 25 | 12 | 85 | >97 |
| 3 | 4-Fluoro-3-methylaniline | T3P | Ethyl Acetate | 50 | 4 | 88 | >98 |
| 4 | 2-Amino-5-methylpyridine | COMU, collidine | Acetonitrile | 25 | 3 | 90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Bis(methoxycarbonyl)benzamide Intermediate for Kinase Inhibitor Synthesis
This protocol describes the synthesis of a key benzamide intermediate from this compound and a substituted aniline, a common precursor for indolinone-based kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3,5-bis(methoxycarbonyl)benzamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a 3,5-bis(methoxycarbonyl)benzamide intermediate.
Caption: Simplified signaling pathways of VEGFR, PDGFR, and FGFR, and the inhibitory action of Nintedanib analogues.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Bis(methoxycarbonyl)benzoic Acid
Welcome to the technical support center for the purification of crude 3,5-Bis(methoxycarbonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesized by the esterification of trimesic acid, potential impurities include:
-
Starting Material: Unreacted trimesic acid.
-
Isomeric Byproducts: 1,3-Bis(methoxycarbonyl)benzoic acid (isophthalic acid monomethyl ester) and trimethyl trimesate.
-
Solvent Residues: Residual methanol or other solvents used in the synthesis.
-
Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) if used.
Q2: Which purification method is most suitable for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent system is found. It is effective for obtaining high-purity crystalline material.
-
Acid-Base Extraction: Highly effective for separating the acidic target compound from neutral or basic impurities.
-
Silica Gel Column Chromatography: Useful for separating compounds with different polarities, such as the desired product from less polar (e.g., trimethyl trimesate) or more polar (e.g., trimesic acid) impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
-
Increase the Solvent Volume: Add more of the "good" solvent to ensure the compound remains dissolved at a lower temperature.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: The current solvent system may not be optimal. Experiment with different solvent pairs.
Q4: The recovery yield after purification is very low. What are the potential causes and solutions?
A4: Low recovery can result from several factors depending on the purification method:
-
Recrystallization:
-
Cause: Using too much solvent, causing a significant amount of product to remain in the mother liquor. Premature crystallization during hot filtration.
-
Solution: Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. The mother liquor can be concentrated to recover more product, though it may be less pure.
-
-
Acid-Base Extraction:
-
Cause: Incomplete extraction or precipitation. The pH may not have been adjusted correctly.
-
Solution: Ensure thorough mixing of the aqueous and organic layers. Use a pH meter to confirm the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 2) to protonate it for precipitation.
-
-
Column Chromatography:
-
Cause: The compound may be strongly adsorbed to the silica gel, or the chosen mobile phase may be too non-polar to elute it effectively.
-
Solution: Gradually increase the polarity of the mobile phase. A small amount of acetic or formic acid can be added to the eluent to improve the elution of acidic compounds.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Crystals form too quickly | - The solution was cooled too rapidly. | - Re-dissolve the crystals by heating and allow the solution to cool more slowly at room temperature before cooling in an ice bath. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Oily precipitate forms | - The compound is coming out of solution above its melting point. | - Use a larger volume of the "good" solvent.- Use a solvent system with a lower boiling point. |
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Emulsion forms between layers | - Vigorous shaking of the separatory funnel. | - Allow the funnel to stand for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution). |
| Poor separation of layers | - Densities of the organic and aqueous layers are too similar. | - Add a solvent with a significantly different density to the organic layer (e.g., a denser solvent like dichloromethane or a less dense one like diethyl ether). |
| Low yield of precipitated acid | - Incomplete deprotonation or protonation.- The compound has some solubility in the acidic aqueous solution. | - Check the pH of the aqueous layer after adding base and acid to ensure complete reaction.- Cool the acidified solution in an ice bath to minimize solubility.- Extract the acidified aqueous layer with a fresh portion of organic solvent. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound does not elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. |
| Poor separation of spots (streaking) | - The compound is too polar for the chosen mobile phase.- The column is overloaded. | - Add a small amount of a polar solvent (like methanol) or an acid (like acetic acid) to the mobile phase.- Use a smaller amount of crude material. |
| Cracks or channels in the silica gel | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent system should be determined experimentally. A mixture of methanol and water is a good starting point.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of hot methanol. Add hot water dropwise until the solution becomes cloudy. If the solution becomes clear again upon heating, this is a suitable solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water to the filtrate until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Representative):
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Methanol (for dissolution) | ~20-30 mL |
| Water (as anti-solvent) | ~10-20 mL |
| Expected Recovery | 70-85% |
| Melting Point (Pure) | ~175-178 °C |
Protocol 2: Acid-Base Extraction
This method is effective for removing neutral impurities from the acidic product.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approx. 50 mL).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL). Combine the aqueous layers.
-
Back-washing (Optional): Wash the combined aqueous layers with a small portion of fresh ethyl acetate (15 mL) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of the purified product should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Silica Gel Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate). Adding 0.5% acetic acid to the mobile phase can improve the peak shape of the acidic product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data (Representative):
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (from 9:1 to 1:1) with 0.5% Acetic Acid |
| Elution order | Less polar impurities -> this compound -> More polar impurities |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Recrystallization of Substituted Benzoic Acids: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of substituted benzoic acids.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | - Solution is not saturated: Too much solvent was used during the dissolution step.[1] - Supersaturation: The solution is highly pure and lacks nucleation sites for crystal growth to begin.[1] - Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.[1][2] - Add a "seed crystal" of the pure compound to act as a template for crystal growth.[1][2] |
| "Oiling Out" (Formation of an Oily Layer) | - High concentration of impurities: Impurities can depress the melting point of the compound, causing it to melt in the hot solvent.[1] - Cooling rate is too fast: Rapid cooling can cause the compound to come out of solution above its melting point.[1][3] - Inappropriate solvent choice: The compound is too soluble in the chosen solvent.[1] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[1][3] - Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes faintly cloudy, then clarify with a few drops of the "good" solvent before cooling.[1] |
| Low Recovery Yield | - Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal precipitation.[1] - Excessive washing of crystals: Using too much solvent or a warm solvent for washing can dissolve a significant portion of the product.[1] - Premature crystallization during hot filtration: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel.[1] - Too much solvent used: An excessive amount of solvent will keep more of the compound dissolved in the mother liquor.[4] | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1][5] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][5] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1][6] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5][7] |
| Colored Crystals | - Presence of colored impurities: These impurities can become trapped in the crystal lattice.[8] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Use with caution as it can also adsorb the desired product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing a substituted benzoic acid?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[5][6][9] For substituted benzoic acids, polar solvents are often good candidates. Water, ethanol, and methanol are commonly used.[3][9][10] A mixed solvent system, such as ethanol-water, can also be effective for fine-tuning solubility.[1][11]
Q2: How do I perform a mixed solvent recrystallization?
A2: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is very soluble). Then, add a hot "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point).[1] Add a few more drops of the hot "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[1]
Q3: What is a typical expected yield for recrystallization?
A3: A loss of product is unavoidable during recrystallization.[12] A portion of the compound will always remain dissolved in the mother liquor.[12] Typical recoveries can range from 50% to 80%, but this is highly dependent on the specific compound, the solvent used, and the care taken during the procedure.[4][13][14] For example, a hot water recrystallization of benzoic acid can yield around 65% under ideal conditions.[4]
Q4: My impure benzoic acid is colored. How can I remove the color?
A4: If your impure solid has a color, such as yellow or black, this indicates the presence of impurities.[8] During a successful recrystallization, these impurities are excluded from the crystal lattice, resulting in colorless crystals.[8] If the color persists in the recrystallized product, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[7] The charcoal will adsorb the colored impurities, which can then be removed by filtration.[7]
Experimental Protocol: Recrystallization of a Substituted Benzoic Acid
This protocol outlines a general procedure for the recrystallization of a substituted benzoic acid.
1. Solvent Selection and Dissolution:
- Place the crude substituted benzoic acid into an appropriately sized Erlenmeyer flask.
- Add a minimal amount of a suitable solvent (e.g., water or ethanol) to create a slurry.[5][6]
- Gently heat the mixture on a hot plate with continuous stirring.
- Continue to add small portions of the hot solvent until the compound is completely dissolved.[2][6] Avoid adding an excess of solvent to ensure a good yield upon cooling.[7]
2. Decolorization (Optional):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal to the solution and swirl.[5]
- Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
- If insoluble impurities or activated charcoal are present, a hot filtration step is necessary.
- Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.[6]
- Place a fluted filter paper in the stemless funnel.
- Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[6]
4. Crystallization:
- Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[2][7] Slow cooling promotes the formation of larger, purer crystals.[7]
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[2][5]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.[5]
- Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor and soluble impurities.[2][5]
6. Drying:
- Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.[5]
- Transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[5]
Solvent Selection Guide for Substituted Benzoic Acids
| Substituent Group | Recommended Solvents | Comments |
| Nitro- (e.g., 2-Amino-5-nitrobenzoic acid) | Ethanol, Ethanol-water mixtures[1][5] | Ethanol shows a significant increase in solubility with temperature for nitroaromatic acids.[5] |
| Amino- (e.g., p-Aminobenzoic acid) | Water, Ethanol, Ethyl Acetate, Methanol[3][15] | Can crystallize in different polymorphic forms depending on the solvent and cooling rate.[15][16] |
| Hydroxy- (e.g., p-Hydroxybenzoic acid) | Water, Ethanol[17] | Polar solvents are generally good candidates for these polar molecules.[17] |
| Methyl- (e.g., 4-Methyl-3-nitrobenzoic acid) | Ethanol[6] | Ethanol is a recommended primary solvent for these compounds.[6] |
| Unsubstituted Benzoic Acid | Water, Aqueous Ethanol, Benzene, Acetic Acid[9] | Water is a common and effective solvent due to the significant difference in solubility between hot and cold water.[2][18] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues encountered during the recrystallization of substituted benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. homework.study.com [homework.study.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. condor.depaul.edu [condor.depaul.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Optimizing Benzoic Acid Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of benzoic acid. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of benzoic acid, offering potential causes and solutions.
Issue 1: Low Yield of Benzoic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Oxidation of Toluene: Increase reaction time or temperature. Ensure a sufficient amount of the oxidizing agent (e.g., potassium permanganate) is used.[1] Grignard Reaction: Ensure all glassware is scrupulously dry and reagents are anhydrous, as Grignard reagents are destroyed by water.[2] Consider using an iodine crystal or a few drops of methyl iodide to initiate the reaction if it's sluggish. Hydrolysis of Benzonitrile: Ensure complete hydrolysis by extending the reaction time or using harsher conditions (stronger acid/base or higher temperature). |
| Side Reactions | Oxidation of Toluene: Over-oxidation of the product can occur. Using an excess of toluene can sometimes prevent this.[1][3] Side reactions can lead to byproducts like benzyl alcohol and benzaldehyde.[1] Grignard Reaction: A primary side reaction is the formation of biphenyl. Slowly adding bromobenzene to the magnesium can minimize this.[2] |
| Loss of Product During Workup | General: Ensure the pH is sufficiently acidic during the precipitation of benzoic acid to minimize its solubility in the aqueous phase.[4] Recrystallization: Benzoic acid has low solubility in cold water but high solubility in hot water.[5] Avoid using an excessive amount of solvent for recrystallization to prevent product loss. Cool the solution slowly to maximize crystal formation.[6] |
| Moisture Contamination | Grignard Reaction: The Grignard reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents (like diethyl ether) must be used.[7] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | General: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. Purification: Recrystallization is a highly effective method for removing unreacted starting materials.[8][9] |
| Formation of Byproducts | Oxidation of Toluene: Byproducts such as benzaldehyde, benzyl alcohol, and benzyl benzoate can form.[1][10] Purification via recrystallization is typically sufficient to remove these. Grignard Reaction: Biphenyl is a common byproduct.[2] It is more soluble in hydrocarbon solvents than benzoic acid, facilitating its removal. |
| Contamination from Industrial Processes | Toluene Oxidation: The commercial process may result in chlorinated benzoic acid derivatives if benzotrichloride is used as a starting material.[5] Modern industrial synthesis via toluene oxidation with a cobalt or manganese naphthenate catalyst yields a purer product.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing benzoic acid?
A1: The most common laboratory preparations for benzoic acid include:
-
Oxidation of Toluene: Toluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[11] Subsequent acidification yields benzoic acid.
-
Grignard Reaction: Phenylmagnesium bromide (a Grignard reagent) is prepared from bromobenzene and magnesium. This reagent reacts with carbon dioxide (often from dry ice) followed by an acidic workup to produce benzoic acid.[5][12] This method is a classic example of a carbon-carbon bond-forming reaction.[5]
-
Hydrolysis of Benzonitrile: Benzonitrile can be hydrolyzed to benzoic acid under either acidic or basic conditions.[13][14]
Q2: How can I purify the crude benzoic acid obtained from my synthesis?
A2: Recrystallization from water is the most common and effective method for purifying benzoic acid.[5] This technique takes advantage of benzoic acid's high solubility in hot water and poor solubility in cold water.[5] This method is also considered environmentally friendly as it avoids the use of organic solvents.[5][15] For impurities that are difficult to remove by recrystallization from water, other solvents like benzene can be used.[16]
Q3: What is a typical yield for the laboratory synthesis of benzoic acid?
A3: The yield of benzoic acid can vary significantly depending on the synthetic route and the experimental execution. A yield of around 65% is common for the undergraduate-level preparation involving recrystallization from water.[5] Some reports show yields for specific procedures ranging from approximately 30% for toluene oxidation to over 95% under optimized conditions.[3][17]
Q4: What are the key safety precautions to consider during benzoic acid synthesis?
A4: Safety precautions depend on the chosen synthetic method:
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Grignard Reaction: Diethyl ether is extremely flammable and should not be handled near open flames.[18] The Grignard reagent itself is highly reactive.
-
Oxidation of Toluene: Potassium permanganate is a strong oxidizing agent. Toluene is flammable.
-
Use of Acids and Bases: Strong acids (like hydrochloric acid) and bases (like sodium hydroxide) are corrosive and should be handled with care, preferably in a fume hood.[19]
Quantitative Data Summary
Table 1: Reaction Conditions for Toluene Oxidation
| Parameter | Value | Catalyst | Reference |
| Temperature | 140-200 °C (Industrial) | Cobalt octoate | [10] |
| Temperature | 150-170 °C (Industrial) | Cobalt acetate | [20] |
| Pressure | 1 MPa (Industrial) | Cobalt acetate | [20] |
Table 2: Solubility of Benzoic Acid in Water
| Temperature | Solubility (g/L) | Reference |
| 0 °C | 1.7 | [2] |
| 95 °C | 68 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Oxidation of Toluene
This protocol is adapted from established laboratory procedures for the oxidation of toluene using potassium permanganate.[11]
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, stirring apparatus
-
Beakers, Büchner funnel, filter paper, pH paper
Procedure:
-
In a round-bottom flask, combine toluene and an aqueous solution of sodium carbonate or sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the purple color persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (a brown solid) that has formed.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). Benzoic acid will precipitate as a white solid.[3]
-
Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Purify the crude benzoic acid by recrystallization from hot water.
Protocol 2: Synthesis of Benzoic Acid via Grignard Reaction
This protocol is a general guide based on common procedures for the Grignard synthesis of benzoic acid.[5][12]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Separatory funnel, round-bottom flask, condenser, dropping funnel
-
Beakers, Büchner funnel, filter paper
Procedure:
-
Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Place magnesium turnings in a round-bottom flask fitted with a condenser and a dropping funnel.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium to initiate the reaction. The solution may become cloudy and begin to boil. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.
-
In a separate beaker, place crushed dry ice.
-
Slowly pour the Grignard reagent solution over the dry ice with stirring.[12]
-
Allow the excess dry ice to sublime.
-
Slowly add concentrated hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer.
-
Separate the ether layer and extract the aqueous layer with additional diethyl ether.
-
Combine the ether extracts and evaporate the ether to obtain crude benzoic acid.
-
Purify the crude benzoic acid by recrystallization from hot water.
Visualizations
Caption: Troubleshooting workflow for low yield in benzoic acid synthesis.
Caption: General experimental workflow for benzoic acid synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. homework.study.com [homework.study.com]
- 14. scribd.com [scribd.com]
- 15. ekorob.pl [ekorob.pl]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. scribd.com [scribd.com]
- 18. chem21labs.com [chem21labs.com]
- 19. Video: Basic Organic Chemistry Techniques - Procedure [jove.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The main strategies to synthesize this compound are:
-
Selective di-esterification of trimesic acid: This is a direct approach but requires careful control to avoid the formation of mono- and tri-esters.
-
Partial hydrolysis of trimethyl trimesate: This two-step process involves the complete esterification of trimesic acid to trimethyl trimesate, followed by the selective hydrolysis of one of the three methyl ester groups.
-
Synthesis from a pre-functionalized benzene ring: A key example is the conversion of dimethyl 5-bromoisophthalate to the target molecule, where the final carboxylic acid group is introduced in a later step.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can often be attributed to several factors. Key areas to investigate include the purity of starting materials, the presence of moisture in the reaction (especially for esterifications), non-optimal reaction temperature and time, and the efficiency of the work-up and purification steps.[1] For instance, in esterification reactions, the removal of water is crucial to drive the equilibrium towards the product.
Q3: How can I effectively purify this compound?
A3: Recrystallization is a common and effective method for purifying substituted benzoic acids. The choice of solvent is critical and depends on the solubility of the desired product versus the impurities. A solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal. For related compounds, mixtures like methylene chloride-methanol have been used successfully.[2]
Troubleshooting Guides by Synthetic Route
Route 1: Selective di-esterification of Trimesic Acid
This method aims to directly convert trimesic acid to its dimethyl ester derivative.
Potential Issue 1: Formation of a mixture of products (mono-, di-, and tri-ester).
-
Cause: The reactivity of the three carboxylic acid groups on trimesic acid is similar, making selective esterification challenging. The reaction conditions may not be optimized for the desired di-ester.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the esterifying agent (e.g., methanol). Using slightly less than two equivalents may favor the di-ester, but will likely result in a mixture containing unreacted starting material.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Shorter reaction times may favor the formation of the di-ester over the tri-ester. Lowering the reaction temperature can also increase selectivity.
-
Catalyst: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can influence the reaction rate and selectivity. Experiment with different catalysts and concentrations.
-
Potential Issue 2: Low conversion of trimesic acid.
-
Cause: Insufficient reaction time, low temperature, or catalyst deactivation. Trimesic acid is also sparingly soluble in some organic solvents.[3]
-
Troubleshooting:
-
Solvent: Use a solvent in which trimesic acid has better solubility, such as DMF or a co-solvent system.
-
Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Ensure the catalyst is active and used in an appropriate amount.
-
Water Removal: For Fischer-Speier esterification, ensure efficient removal of water, for example, by using a Dean-Stark apparatus.
-
Route 2: Partial Hydrolysis of Trimethyl Trimesate
This route involves the full esterification of trimesic acid to trimethyl trimesate, followed by selective hydrolysis.
Potential Issue 1: Over-hydrolysis leading to isophthalic acid or trimesic acid.
-
Cause: The hydrolysis conditions (e.g., concentration of base, temperature, reaction time) are too harsh, leading to the cleavage of more than one ester group.
-
Troubleshooting:
-
Stoichiometry of Base: Use a controlled amount of base (e.g., one equivalent of NaOH or KOH) to favor mono-hydrolysis.
-
Reaction Temperature: Perform the hydrolysis at a lower temperature to slow down the reaction and improve selectivity.
-
Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the desired product is maximized.
-
Potential Issue 2: Incomplete hydrolysis of trimethyl trimesate.
-
Cause: The hydrolysis conditions are too mild, or the reaction time is too short.
-
Troubleshooting:
-
Reaction Time and Temperature: Gradually increase the reaction time or temperature while monitoring the formation of the desired product.
-
Solvent System: Ensure the trimethyl trimesate is fully dissolved. A co-solvent system like methanol/water or dioxane/water may be necessary. For a similar hydrolysis, a methanol/dioxane mixture was used.[2]
-
Route 3: Synthesis from Dimethyl 5-bromoisophthalate
This route involves the synthesis of a precursor, dimethyl 5-bromoisophthalate, followed by the introduction of the carboxylic acid group.
Potential Issue 1: Low yield in the synthesis of dimethyl 5-bromoisophthalate.
-
Cause: Incomplete esterification of 5-bromoisophthalic acid.
-
Troubleshooting:
-
Reaction Conditions: Ensure anhydrous conditions and a sufficient excess of methanol. The use of a strong acid catalyst like concentrated sulfuric acid is typical. Refluxing for an adequate time (e.g., 6 hours) is important for driving the reaction to completion.[1]
-
Purification: During work-up, neutralization with a weak base like sodium bicarbonate helps to remove unreacted acidic starting material. Thorough washing of the precipitate is necessary to remove salts.[1]
-
Potential Issue 2: Difficulty in the conversion of the bromo-group to a carboxylic acid.
-
Cause: This step, likely proceeding through a Grignard reaction followed by carboxylation or a palladium-catalyzed carbonylation, can be sensitive to reaction conditions.
-
Troubleshooting for Grignard Route:
-
Anhydrous Conditions: Strict anhydrous conditions are critical for the formation and reaction of the Grignard reagent.
-
Temperature Control: The carboxylation step may be temperature-sensitive. For a similar reaction, performing the carboxylation at low temperatures (e.g., -40 °C) minimized the formation of byproducts.[4]
-
CO2 Pressure: The pressure of carbon dioxide can influence the reaction rate and yield.[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Benzoic Acid Derivatives.
| Starting Material | Esterifying Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromoisophthalic acid | Methanol | Conc. H2SO4 | Methanol | 6 | 89 | [1] |
| 3-Methoxy-4-hydroxybenzoic acid | Methanol | Thionyl chloride | Methanol | 2 | Not specified | [5] |
| 3,5-Dibromo-4-methoxybenzoic acid | Desired alcohol | Conc. H2SO4 | Alcohol | Not specified | General Protocol | [6] |
Table 2: Conditions for Hydrolysis of Related Methyl Esters.
| Starting Material | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 3,5-Bis(phenylmethoxy)benzoic acid methyl ester | 6N NaOH | Methanol/Dioxane | 17 | Reflux | 97 | [2] |
| 3,5-Bis(decyloxy)benzoic acid methyl ester | 1N NaOH | Methanol | 3.5 | Reflux | 94 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-bromoisophthalate from 5-Bromoisophthalic Acid (Adapted from[1])
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux with stirring for 6 hours.
-
After cooling to room temperature, slowly add the reaction mixture to 1 L of distilled water.
-
Neutralize the mixture to a pH of 7-8 by the dropwise addition of a 5 wt% aqueous sodium bicarbonate solution.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate twice with 2 L of distilled water.
-
Dry the solid in a vacuum oven at 50 °C for 48 hours to yield dimethyl 5-bromoisophthalate.
Protocol 2: General Procedure for Hydrolysis of a Dimethyl Ester (Adapted from[2][7])
-
Dissolve the dimethyl ester in a suitable solvent such as methanol or a mixture of methanol and dioxane.
-
Add a stoichiometric amount of aqueous sodium hydroxide (e.g., 1 to 3 equivalents).
-
Stir the mixture at reflux for a specified time (e.g., 3.5 to 17 hours), monitoring the reaction by TLC.
-
After cooling, remove the organic solvent(s) under reduced pressure.
-
Dissolve the residue in water and acidify with an acid (e.g., 6N HCl) to a pH of approximately 3.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., methylene chloride-methanol) to obtain the purified product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid.
Troubleshooting Guide: Identifying and Mitigating Side Products
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and prevention of side products.
| Observed Issue | Potential Cause(s) | Suggested Actions & Troubleshooting |
| Low yield of the desired product with significant amounts of a more polar spot on TLC. | Incomplete esterification of trimesic acid. | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material (trimesic acid) and the appearance of the mono- and di-ester products. A suitable mobile phase would be a mixture of hexane and ethyl acetate. Drive the Reaction to Completion: - Increase Reaction Time: Prolong the reaction time to allow for complete conversion. - Use Excess Methanol: Employ a significant excess of methanol to shift the equilibrium towards the product side of the Fischer-Speier esterification. - Effective Water Removal: If applicable to the specific protocol, use a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction. |
| Presence of an impurity with a very similar Rf to the product on TLC, but a different retention time in HPLC. | Formation of the mono-ester, 3-(Methoxycarbonyl)benzoic acid or 5-(Methoxycarbonyl)isophthalic acid. | Analytical Confirmation: - HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can provide better separation and quantification of the desired product and the mono-ester impurity. - Mass Spectrometry (MS): Confirm the identity of the impurity by its molecular weight. The mono-ester will have a lower molecular weight than the desired di-ester. Purification: - Column Chromatography: Use silica gel column chromatography with a gradient elution of hexane and ethyl acetate to separate the di-ester from the more polar mono-ester. |
| Identification of a non-polar impurity with a higher Rf value on TLC. | Over-esterification leading to the formation of Trimethyl trimesate. | Control Stoichiometry and Conditions: - Careful control of reagents: Use a stoichiometric amount of methanol or slightly more, but avoid a large excess if over-esterification is a recurring issue. - Moderate Reaction Temperature: Avoid excessively high temperatures that might favor the formation of the tri-ester. Analytical Identification: - NMR Spectroscopy: 1H and 13C NMR can distinguish between the di-ester and the tri-ester by the integration of the methyl ester protons and the number of carboxylic acid/ester carbon signals. |
| Detection of an impurity corresponding to the starting material, trimesic acid. | Incomplete reaction or hydrolysis of the product during workup. | Optimize Reaction and Workup: - Ensure Complete Reaction: As with low yield, ensure the reaction has gone to completion using TLC or HPLC. - Careful Workup: During the aqueous workup, avoid excessively basic or acidic conditions for prolonged periods, which could lead to hydrolysis of the ester groups. Neutralize the reaction mixture carefully and extract the product promptly. |
| Presence of impurities originating from the starting material (e.g., from the synthesis of trimesic acid). | Use of impure trimesic acid. For instance, if trimesic acid is synthesized by the oxidation of mesitylene, impurities like 5-methylisophthalic acid could be present.[1] | Purify Starting Material: - Recrystallization: Purify the starting trimesic acid by recrystallization from a suitable solvent (e.g., water) to remove impurities before its use in the esterification reaction.[2] - Characterize Starting Material: Confirm the purity of the starting material using techniques like melting point determination, NMR, or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from incomplete or over-esterification of the starting material, trimesic acid (1,3,5-benzenetricarboxylic acid). These include:
-
3-(Methoxycarbonyl)benzoic acid and 5-(Methoxycarbonyl)isophthalic acid (mono-ester): Resulting from the esterification of only one of the three carboxylic acid groups.
-
Trimesic acid: Unreacted starting material.
-
Trimethyl trimesate: The product of over-esterification where all three carboxylic acid groups are converted to methyl esters.
Q2: How can I monitor the progress of the esterification reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Use a mobile phase such as a mixture of hexane and ethyl acetate. The starting material, trimesic acid, is highly polar and will have a low Rf value. The desired di-ester product will be less polar and have a higher Rf value, while the mono-ester will have an intermediate Rf. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q3: What analytical techniques are best for identifying the side products?
A3: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of closely related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the desired product and identify impurities by their characteristic chemical shifts and integration values.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities, which is particularly useful for distinguishing between the mono-, di-, and tri-esters.
Q4: What is a typical purification strategy to remove these side products?
A4: The primary purification method is typically silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar trimethyl trimesate, followed by the desired this compound, and finally the more polar mono-ester and unreacted trimesic acid. Recrystallization from a suitable solvent can also be an effective method for final purification.[2]
Experimental Protocols
General Fischer-Speier Esterification for this compound
Materials:
-
Trimesic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimesic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
With cooling and stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Side Product Formation Pathway
Caption: Logical workflow of the synthesis and potential side product formation.
References
Technical Support Center: Purification of Benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzoic acid derivatives?
A1: Common impurities often include unreacted starting materials, by-products from the synthesis, and residual catalysts.[1] For instance, in the synthesis of benzoic acid via a Grignard reaction, the byproduct MgBrCl is a common ionic impurity.[2][3] Colored impurities may also be present, which can often be removed with charcoal treatment.[4]
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the benzoic acid derivative sparingly or not at all at room temperature but have high solubility at elevated temperatures.[2][3] The solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals.[1] Water is a common solvent for the recrystallization of benzoic acid itself due to benzoic acid's much higher solubility in hot water compared to cold water.[2][3]
Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?
A3: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[2][5]
-
Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.[2]
-
Reducing the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the benzoic acid derivative.[6]
-
Cooling further: Place the flask in an ice bath to further decrease the solubility of your compound.[2]
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
A4: Washing the collected crystals with a small amount of cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.[2]
Q5: How can I tell if my purified benzoic acid derivative is pure?
A5: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to depress and broaden the melting point range.[6][7] Techniques like Thin Layer Chromatography (TLC) can also be used to compare the purified sample with the crude material and a pure standard.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of benzoic acid derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Purified Product | - Using too much solvent during recrystallization. - Premature crystallization during hot filtration. - Washing crystals with solvent that is not cold enough. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[1] - Ensure the wash solvent is ice-cold.[2] - Consider a different recrystallization solvent where the compound has lower solubility at cold temperatures. |
| Oily Product Instead of Crystals | - The melting point of the compound is below the boiling point of the solvent. - Insoluble impurities are coating the product. | - Choose a solvent with a lower boiling point. - Try to "scratch" the oil with a glass rod to induce crystallization. - Decant the solvent, redissolve the oil in a minimal amount of a different hot solvent, and attempt recrystallization again. |
| Colored Crystals After Recrystallization | - Colored impurities are co-crystallizing with the product. - The impurity is not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[4][8] Be aware that using too much charcoal can also adsorb your product, reducing the yield.[8] - Consider a different purification technique like column chromatography if recrystallization is ineffective. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Layers in Separatory Funnel | - Emulsion formation. - Densities of the organic and aqueous layers are too similar. | - For emulsions, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. - If densities are similar, add more of the organic solvent or water to change the overall density of the respective layer. |
| Low Yield After Acidification and Filtration | - Incomplete extraction from the organic layer. - Incomplete precipitation upon acidification. - The product is somewhat soluble in the aqueous layer. | - Perform multiple extractions with the basic solution to ensure all the acidic compound is transferred to the aqueous layer.[9] - Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic for complete precipitation. Add more acid if necessary.[10] - Cool the acidified solution in an ice bath to minimize the solubility of the product before filtration. |
Experimental Protocols
Recrystallization of Benzoic Acid
This protocol outlines the general steps for purifying benzoic acid using water as the solvent.
Methodology:
-
Dissolution: Weigh the impure benzoic acid and place it in an Erlenmeyer flask.[4] Add a minimal amount of hot water and heat the mixture on a hot plate or steam bath until the benzoic acid completely dissolves.[2][6] If there are insoluble impurities, add a slight excess of hot water.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[1] Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.[2] Large, pure crystals should form.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold water.[2]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purity can then be assessed by melting point determination.[2]
Acid-Base Extraction for Separating a Benzoic Acid Derivative from a Neutral Compound
This protocol describes the separation of a carboxylic acid from a neutral impurity.
Methodology:
-
Dissolution: Dissolve the mixture of the benzoic acid derivative and the neutral compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.[10]
-
Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[9][11] Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[11] This converts the acidic benzoic acid derivative into its water-soluble salt, which will move into the aqueous layer.[11][12]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acidic compound.[9] Combine the aqueous extracts. The neutral compound will remain in the organic layer.
-
Regeneration: Cool the combined aqueous extracts in an ice bath and acidify them by adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[10][13] The water-insoluble benzoic acid derivative will precipitate out.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: General workflow for the purification of benzoic acid derivatives.
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. dkm2136.wordpress.com [dkm2136.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. odinity.com [odinity.com]
Technical Support Center: Synthesis of MOFs with Carboxylate Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) with carboxylate linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my MOF synthesis?
Low or no yield in MOF synthesis can stem from several factors, including inappropriate reaction conditions, reactant stoichiometry, or issues with the reagents themselves. Key areas to investigate include:
-
Reaction Temperature and Time: The temperature may be too low to initiate nucleation and crystal growth, or the reaction time may be insufficient. Conversely, excessively high temperatures can sometimes lead to the formation of dense, non-porous phases instead of the desired MOF.
-
Modulator Concentration: Modulators, such as monocarboxylic acids, are often used to improve crystallinity and control particle size. However, an excessively high concentration of a modulator can inhibit the coordination of the primary carboxylate linker to the metal nodes, preventing framework formation.
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid linker is crucial for coordination to the metal center. An unsuitable pH can hinder this process.
-
Solvent System: The choice of solvent is critical as it influences the solubility of the metal salt and the organic linker. A poor solvent system can lead to the precipitation of starting materials or the formation of undesired phases.
-
Purity of Reagents: Impurities in the metal salt, organic linker, or solvent can interfere with the crystallization process.
Q2: My MOF powder shows poor crystallinity in the Powder X-ray Diffraction (PXRD) pattern. How can I improve it?
Poor crystallinity, characterized by broad or absent peaks in the PXRD pattern, is a common issue. Several strategies can be employed to enhance the crystallinity of your MOF product:
-
Optimize Reaction Temperature and Time: Slower crystallization rates often lead to more ordered, crystalline materials. Try decreasing the reaction temperature and extending the reaction time.
-
Use of Modulators: The addition of modulators like acetic acid, benzoic acid, or hydrochloric acid can improve the reversibility of the metal-linker coordination, leading to more crystalline products. The optimal modulator and its concentration need to be determined experimentally.
-
Control of Nucleation and Growth: Rapid nucleation can lead to a large number of small, poorly crystalline particles. Modulating the reaction conditions to favor crystal growth over nucleation can improve crystallinity. This can sometimes be achieved by a two-step temperature profile (a lower temperature for nucleation followed by a higher temperature for growth).
-
Solvent Composition: The polarity and coordinating ability of the solvent can significantly impact the crystallization process. Experimenting with different solvents or solvent mixtures can be beneficial.
-
Induced Growth on a Crystalline Template: A strategy for improving the crystallinity of poorly crystalline MOFs is to use a well-crystalline MOF as a template for induced growth, leading to core-shell hybrid structures with enhanced crystallinity and porosity.[1][2]
Q3: The synthesized MOF is unstable and collapses upon activation. What are the causes and how can I prevent this?
Framework collapse during activation (removal of solvent molecules from the pores) is a significant challenge, particularly for MOFs with large pores or flexible linkers. The primary cause is the capillary forces exerted by the solvent during its removal.
-
Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension, such as ethanol, acetone, or dichloromethane.[3] This process should be repeated several times to ensure complete exchange. Recent studies have shown that solvent exchange kinetics can be very fast, suggesting that minutes, rather than days, may be sufficient for many MOFs.[3][4]
-
Supercritical CO2 Drying: This is a highly effective method for activating fragile MOFs. After solvent exchange with a liquid CO2-miscible solvent like ethanol or acetone, the MOF is placed in a supercritical fluid dryer where liquid CO2 is introduced. By taking the CO2 above its critical point, the liquid-gas phase boundary is eliminated, thus avoiding the detrimental capillary forces during solvent removal.
-
Use of Low Surface Tension Solvents: For particularly delicate MOFs, using solvents with ultra-low surface tensions, such as n-hexane or perfluoropentane, for the final solvent exchange step before vacuum drying can prevent framework collapse.[3][4]
-
Framework Rigidity: The intrinsic stability of the MOF plays a crucial role. Using more rigid linkers or employing strategies like framework interpenetration can enhance the mechanical stability of the MOF.[5]
Troubleshooting Guides
Problem: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in carboxylate-based MOF synthesis.
Troubleshooting Workflow for Low MOF Yield
Caption: A flowchart for troubleshooting low MOF synthesis yield.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Double-check all calculations for metal salt, linker, and modulator. Ensure accurate weighing of all reagents. |
| Impure Reagents | Use reagents of high purity. If necessary, purify the linker and dry the solvent before use. |
| Suboptimal Temperature/Time | Systematically vary the reaction temperature (e.g., in 10-20°C increments) and time. For some systems, lower temperatures and longer reaction times can improve yield.[6] |
| Inappropriate Solvent | Ensure both the metal salt and linker are soluble in the chosen solvent at the reaction temperature. Consider using a solvent mixture to improve solubility. |
| Excessive Modulator | If using a modulator, perform a concentration screen, starting with a lower concentration and gradually increasing it.[7] |
| Incorrect pH | Measure the pH of the initial reaction mixture. If necessary, adjust it to a range that favors the deprotonation of the carboxylate linker without precipitating the metal hydroxide. |
Problem: Poor Crystallinity
This guide outlines steps to improve the crystallinity of your MOF product.
Logical Flow for Improving MOF Crystallinity
Caption: A decision-making diagram for enhancing MOF crystallinity.
| Parameter | Approach | Rationale |
| Reaction Temperature | Decrease the temperature. | Slower kinetics can promote the growth of larger, more ordered crystals. |
| Reaction Time | Increase the reaction time. | Allows more time for the framework to self-assemble and for defects to anneal. |
| Modulators | Introduce or change the modulator and its concentration. | Modulators compete with the linker for coordination to the metal center, which can slow down the crystallization process and lead to more crystalline materials.[8] The choice and amount of modulator can significantly affect crystal size and morphology.[8] |
| Solvent | Experiment with different solvents or solvent mixtures. | The solvent influences the solubility of precursors and can template the growth of specific crystal phases. |
| Stirring | Synthesize under static (unstirred) conditions. | Stirring can sometimes lead to rapid precipitation and the formation of amorphous material. |
Table 1: Effect of Modulators on the Crystallinity and Particle Size of UiO-66
| Modulator (50 eq.) | pKa | Average Crystalline Domain Size (nm) | Morphology |
| None | - | 24.3 ± 0.5 | Agglomerated nanocrystals |
| Benzoic Acid | 4.20 | 200 ± 10 | Octahedral |
| Acetic Acid | 4.76 | 150 ± 10 | Octahedral |
| Hydrochloric Acid | -7 | 450 ± 20 | Octahedral |
| Trifluoroacetic Acid (TFA) | 0.52 | 800 ± 40 | Octahedral with impurities |
Data adapted from literature.[9] The use of strong acids like HCl and TFA can lead to larger crystals but may also introduce impurities or defects.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of UiO-66
This protocol describes a typical hydrothermal synthesis of the zirconium-based MOF, UiO-66, using benzoic acid as a modulator.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
Benzoic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve 75 mg of ZrCl₄ in 5 mL of DMF.
-
In a separate vial, dissolve 50 mg of terephthalic acid and 1.25 g of benzoic acid in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker and modulator.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[10]
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should be visible.[10]
-
Separate the white solid from the solution by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
After the final wash, dry the product under vacuum at 150 °C overnight to obtain activated UiO-66.
Protocol 2: Solvent Exchange and Activation
This protocol is crucial for preparing the MOF for porosity measurements and applications.
Materials:
-
As-synthesized MOF containing high-boiling point solvent (e.g., DMF).
-
Volatile solvent with low surface tension (e.g., ethanol, acetone, or dichloromethane).
-
Vacuum oven or Schlenk line.
Procedure:
-
After synthesis and initial washing with the synthesis solvent, decant the supernatant from the MOF powder.
-
Add the volatile exchange solvent (e.g., ethanol) to the MOF, ensuring the powder is fully submerged.
-
Gently agitate the suspension for 10-15 minutes. Recent studies suggest that prolonged exchange times (days) are often unnecessary.[3][4]
-
Allow the MOF to settle or centrifuge to separate the solid.
-
Decant the solvent and repeat the addition of fresh exchange solvent (steps 2-4) at least three times to ensure complete removal of the original high-boiling point solvent.
-
After the final wash, decant the solvent as much as possible.
-
Transfer the solvent-wet MOF to a suitable container for drying (e.g., a Schlenk flask or a vial for a vacuum oven).
-
Heat the MOF under dynamic vacuum at an appropriate temperature (e.g., 120-200 °C, depending on the thermal stability of the MOF) for several hours (e.g., 8-12 hours) to remove the volatile solvent and activate the framework.
Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for confirming the successful synthesis and crystallinity of a MOF.
Procedure:
-
Ensure the MOF sample is properly activated and free of solvent, as residual solvent can affect the diffraction pattern.
-
Grind a small amount of the MOF powder into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder. Ensure a flat, level surface to minimize peak displacement.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters, including the 2θ range (typically 5-50° for MOFs), step size, and scan speed.
-
Run the diffraction experiment.
-
Analyze the resulting diffractogram by comparing the peak positions and relative intensities to a simulated pattern from the single-crystal structure or a reference pattern from the literature. The presence of sharp, well-defined peaks at the expected 2θ values indicates a crystalline product. Broad peaks suggest poor crystallinity or small crystallite size.
Protocol 4: Characterization by Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules.
Procedure:
-
Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Set the experimental parameters: a temperature ramp (e.g., 5-10 °C/min) to a final temperature above the expected decomposition point (e.g., 600-800 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Run the analysis and record the weight loss as a function of temperature.
-
The resulting TGA curve will show distinct weight loss steps. The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of adsorbed solvent or water. The plateau region indicates the temperature range where the MOF is stable. The sharp weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework. The onset of this decomposition is taken as the thermal stability limit of the MOF.[11][12]
References
- 1. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 4. Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03916C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
effect of modulators on MOF crystal growth and morphology
Welcome to the Technical Support Center for MOF Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of modulators to control Metal-Organic Framework (MOF) crystal growth and morphology.
Frequently Asked Questions (FAQs)
Q1: What is a modulator in the context of MOF synthesis?
A: A modulator is a chemical agent, typically a monocarboxylic acid (like acetic acid or benzoic acid) or sometimes a Brønsted base, added to the MOF synthesis mixture.[1] Its primary role is to compete with the organic linker for coordination to the metal centers, thereby influencing the kinetics of nucleation and crystal growth.[2][3] This controlled competition helps regulate crystallite size, morphology, and defect density within the final MOF structure.[2][4]
Q2: How do modulators work to control MOF crystal growth?
A: Modulators influence MOF synthesis through a competitive equilibrium process. There are two main proposed mechanisms:
-
Competitive Coordination: The modulator, often structurally similar to the linker but with only one coordination point, competes with the multidentate linker to bind to the metal secondary building units (SBUs). This slows down the rapid formation of the MOF network, allowing for more ordered, crystalline structures to form.[2][4]
-
pH Modification: Acidic modulators lower the pH of the reaction mixture. This affects the deprotonation rate of the linker molecules, which is a necessary step before they can coordinate to the metal ions. By controlling linker availability, modulators temper the reaction's aggressiveness.[1][3]
Recent studies suggest that the competitive coordination mechanism is dominant, especially at higher modulator concentrations.[2] This dynamic balance between the modulator and linker is crucial for controlling the final properties of the MOF.[5]
Q3: What is the impact of a modulator's pKa on MOF synthesis?
A: The acid dissociation constant (pKa) of a modulator is a critical parameter.
-
Low pKa (Stronger Acids): Modulators with low pKa values (e.g., trifluoroacetic acid) are more acidic. They can lead to a higher concentration of defects and, in some cases, smaller, more colloidally stable nanoparticles.[6] However, very strong acids at high concentrations can sometimes inhibit MOF formation altogether.[2]
-
High pKa (Weaker Acids): Modulators with pKa values closer to that of the organic linker often promote the growth of larger, more well-defined crystals.[2][4] The principle is that an effective modulator should have a pKa and structure that closely match the linker to establish a balanced competition.[2]
Q4: Can modulators be used to introduce defects into MOFs?
A: Yes, defect engineering is a key application of modulators. By competing with the linker, modulators can create "missing-linker" or "missing-cluster" defects in the MOF structure.[2][7] The concentration and type of modulator directly influence the number and nature of these defects.[8] These introduced defects can be beneficial, as they can enhance catalytic activity, increase porosity, and create new active sites within the framework.[9][10]
Troubleshooting Guide
Issue 1: The synthesized MOF is amorphous or has poor crystallinity.
| Possible Cause | Suggested Solution | Explanation |
| Reaction is too fast | Introduce a modulator or increase its concentration. | Rapid precipitation often leads to amorphous material. A modulator slows down the coordination process, allowing time for a more ordered, crystalline framework to form.[11] |
| Incorrect Modulator | Select a modulator with a pKa value closer to that of the linker. | A modulator that is too strong (very low pKa) may overly inhibit nucleation, while one that is too weak may not compete effectively. A close match in pKa promotes better reversibility and crystallinity.[2] |
| Suboptimal Temperature | Adjust the synthesis temperature. | Temperature affects reaction kinetics. Sometimes, a lower temperature combined with a modulator can improve crystallinity by further slowing growth. |
Issue 2: The MOF crystals have a wide particle size distribution (polydispersity).
| Possible Cause | Suggested Solution | Explanation |
| Uncontrolled Nucleation | Increase the modulator-to-linker ratio. | A higher modulator concentration can lead to faster nucleation but controlled growth, often resulting in smaller and more uniform particles. For example, in the synthesis of MOF-74(Ni), higher benzoic acid concentrations led to narrower particle size distributions.[9][12] |
| Particle Aggregation | Use a modulator that enhances colloidal stability. | Modulators with lower pKa values can increase the surface charge of the MOF nanoparticles, preventing them from aggregating and leading to a more uniform dispersion.[6][13] |
| Ineffective Mixing | Ensure homogenous mixing of reagents. Consider using synthesis methods like microwave-assisted or ultrasound-assisted synthesis. | These methods provide rapid and uniform heating, which can promote homogenous nucleation and result in narrower particle size distributions.[12][14] |
Issue 3: The MOF crystals have an unexpected or undesirable morphology.
| Possible Cause | Suggested Solution | Explanation |
| Anisotropic Growth | Use a modulator that selectively caps specific crystal facets. | Modulators can preferentially bind to certain crystal faces, inhibiting growth in that direction and promoting it in others. For instance, in pillared-layer MOFs, using modulators complementary to the pillar or linker functionality can change the crystal habit from cubes to needles or sheets.[4][15] |
| Incorrect Modulator Type | Experiment with different modulators (e.g., linear vs. aromatic carboxylic acids). | The shape and chemical nature of the modulator can influence which crystal faces are capped. Aromatic acid modulators have been shown to be highly effective in producing well-defined octahedral crystals of UiO-66.[2] |
| Solvent Effects | Vary the solvent system. | Solvents themselves can act as modulators. For example, in a water/ethanol cosolvent system for MOF-801 synthesis, changing the solvent ratio altered crystal morphology from rods to polyhedral granules.[11] |
Issue 4: The synthesis results in a very low or no MOF product yield.
| Possible Cause | Suggested Solution | Explanation |
| Excessive Modulation | Decrease the modulator concentration or use a weaker acid (higher pKa). | Too much modulator, especially a strong acid, can completely inhibit the metal-linker coordination required for framework formation.[2] |
| Incorrect Reagent Ratio | Optimize the metal-to-linker-to-modulator ratio. | The interplay between these components is crucial. A systematic variation of these ratios is often necessary to find the optimal conditions for both high yield and desired morphology.[16] |
Visualized Workflows and Mechanisms
Caption: Mechanism of modulator action in MOF synthesis.
Caption: Troubleshooting decision tree for modulated MOF synthesis.
Quantitative Data Summary
The following tables summarize the observed effects of different modulators on the synthesis of common MOFs.
Table 1: Effect of Modulator Type and Concentration on UiO-66 Crystal Size
| Modulator | Equivalents vs. Linker | Average Crystal Size | Dominant Effect | Reference |
| Acetic Acid (AA) | 20 | ~200 nm | Size increase | [2] |
| Acetic Acid (AA) | 120 | ~500 nm | Size increase | [9] |
| Formic Acid (FA) | 20 | ~150 nm | Size increase | [2] |
| Formic Acid (FA) | 140 | ~350 nm | Size increase, defect formation | [8] |
| Trifluoroacetic Acid (TFA) | 10 | ~120 nm | Size increase | [2] |
| Trifluoroacetic Acid (TFA) | 50 | ~100 nm (with impurities) | Inhibition at high conc. | [2] |
| Benzoic Acid (BA) | 10 | ~250 nm | Significant size increase | [2] |
| Benzoic Acid (BA) | 50 | >1000 nm | Large, well-defined crystals | [2] |
Note: Crystal sizes are approximate and can vary with other synthesis conditions (temperature, time, solvent).
Table 2: Relationship Between Modulator pKa and Synthesis Outcome
| MOF System | Modulator pKa Trend | Observed Outcome | Explanation | Reference |
| UiO-66 | Decreasing pKa (Stronger Acid) | Increased defect density | Stronger acids are more effective at competing with the linker, leading to more missing-linker defects. | [6][8] |
| MIL-101(Cr) | Increasing pKa (Weaker Acid) | Decreased nanocrystal size | Weaker acids are less effective at preventing particle aggregation, leading to smaller primary crystallites. | [1] |
| Zr-MOFs | pKa similar to linker | Larger, well-defined crystallites | A balanced competition enhances the reversibility of MOF formation, favoring defect-healing and ordered growth. | [2] |
Experimental Protocols
General Protocol for Modulator-Assisted Synthesis of UiO-66
This protocol is a representative example for synthesizing the zirconium-based MOF, UiO-66, using benzoic acid as a modulator to achieve high crystallinity and control particle size.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)
-
Benzoic acid (BA) - Modulator
-
N,N-Dimethylformamide (DMF) - Solvent
-
Hydrochloric acid (HCl) - Optional, for enhancing crystallinity
Procedure:
-
Preparation of Precursor Solution: In a glass vial or Teflon-lined autoclave, dissolve ZrCl₄ and the linker (H₂BDC) in DMF. A typical molar ratio is 1:1 (ZrCl₄:H₂BDC).
-
Addition of Modulator: Add the modulator, benzoic acid, to the solution. The amount of modulator is critical and can be varied. A common starting point is 20 to 50 equivalents relative to the linker to achieve large, well-defined crystals.[2]
-
Solubilization: Sonicate the mixture for 10-20 minutes until all solids are fully dissolved, resulting in a clear solution.
-
Solvothermal Synthesis: Seal the reaction vessel tightly. Place it in a preheated oven at a specific temperature, typically between 80°C and 120°C. The reaction time can range from 12 to 72 hours. Higher temperatures and longer times generally lead to larger crystals but may also increase defect concentration.
-
Cooling and Product Collection: After the reaction is complete, remove the vessel from the oven and allow it to cool to room temperature. A white crystalline powder should have precipitated. Collect the solid product by centrifugation or filtration.
-
Washing and Activation:
-
Wash the collected powder repeatedly with fresh DMF to remove any unreacted precursors and modulator.
-
Subsequently, wash with a volatile solvent like ethanol or methanol to exchange the high-boiling DMF.
-
Activate the MOF to remove residual solvent from the pores. This is typically done by heating the sample under vacuum at a temperature between 120°C and 200°C for several hours.
-
-
Characterization: The final product should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm phase purity and crystallinity, Scanning Electron Microscopy (SEM) to observe crystal size and morphology, and N₂ sorption analysis to determine the surface area and porosity.
References
- 1. Size control over metal–organic framework porous nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior | MDPI [mdpi.com]
- 9. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Modulating Effect of Ethanol on the Morphology of a Zr-Based Metal–Organic Framework at Room Temperature in a Cosolvent System [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental evidence for a general model of modulated MOF nanoparticle growth - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04845C [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03943B [pubs.rsc.org]
Technical Support Center: Scaling Up Benzoic Acid Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of benzoic acid derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for benzoic acid and its derivatives?
A1: Modern industrial production of benzoic acid primarily relies on the catalytic oxidation of toluene using air or oxygen, often with a cobalt-manganese catalyst system in acetic acid.[1] Other established methods for producing derivatives include the oxidation of corresponding alkylbenzenes, such as p-methoxytoluene for 4-methoxybenzoic acid, and the hydrolysis of benzamides or nitriles.[1][2][3] For instance, bromobenzene can be converted to benzoic acid through a Grignard reaction followed by carboxylation.[3]
Q2: What are the key safety considerations when scaling up these syntheses?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many oxidation reactions are highly exothermic. The decreased surface-area-to-volume ratio at a larger scale hinders efficient heat dissipation. It is crucial to implement controlled reagent addition and ensure adequate cooling capacity to prevent runaway reactions.[1]
-
Corrosive and Toxic Reagents: Handling reagents like dimethyl sulfate (toxic) and strong oxidizing agents or acids requires appropriate personal protective equipment (PPE) and well-ventilated work areas.[1]
-
Pressure Management: Some industrial processes operate under high pressure, necessitating the use of certified pressure reactors and adherence to strict safety protocols.[1]
-
Dust Explosions: Fine dust of benzoic acid and its derivatives can form explosive mixtures with air. It's important to avoid dust formation and accumulation and to eliminate ignition sources.[4]
-
Flammability: While not highly flammable, benzoic acid and its derivatives can burn. In case of fire, use dry chemical, CO2, alcohol-resistant foam, or water spray.[4]
Q3: How can I effectively monitor the reaction progress during scale-up?
A3: For laboratory and pilot scales, Thin Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[1][5] For more quantitative and real-time analysis, especially in larger-scale production, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[1] Advanced setups can include internet-based reaction monitoring and control systems for autonomous self-optimization.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of Benzoic Acid Derivative
| Probable Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time or temperature. Ensure a sufficient amount of the oxidizing agent is used.[2] For catalytic oxidations, verify the catalyst loading and activity.[1] |
| Suboptimal Temperature Control | For exothermic reactions, precisely monitor and control the internal reaction temperature. Control the rate of reagent addition and use an appropriate cooling system. For endothermic reactions, ensure uniform and adequate heating to maintain the desired reaction rate.[1] |
| Poor Mass Transfer | In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations between phases. In larger reactors, the stirrer design and speed are critical. |
| Over-oxidation | Use a milder oxidizing agent or less harsh reaction conditions. Carefully control the reaction temperature. Using an excess of the alkylbenzene starting material can sometimes prevent over-oxidation of the desired product.[2] |
| Side Reactions | Identify byproducts using analytical techniques (e.g., GC-MS, NMR). Common byproducts in toluene oxidation include benzyl alcohol, benzaldehyde, and benzyl benzoate.[2][8] Adjust reaction conditions (temperature, catalyst, reactant ratios) to minimize their formation. For example, maintaining temperatures between 135 °C and 145 °C and using sodium benzoate as an additive can reduce benzyl benzoate formation.[8] |
Problem 2: Product is Difficult to Purify
| Probable Cause | Recommended Solution |
| Formation of Multiple Byproducts | Optimize reaction selectivity by adjusting parameters as mentioned for low yield issues. Consider a different synthetic route if byproduct formation is inherent to the current method. |
| Residual Inorganic Salts or Catalysts | Thoroughly wash the crude product with water. A wash with a sodium bisulfite solution can help remove residual iodine or manganese species.[1] |
| Contamination with Phthalic Acids | If the synthesis route involves phthalic anhydrides, contamination with phthalic acids can occur. Separation can be achieved by steam sublimation at a temperature below which phthalic acid converts to its more volatile anhydride (approx. 191°C for unsubstituted phthalic acid).[9] |
| Ineffective Crystallization | Select an appropriate recrystallization solvent. Benzoic acid has good solubility in hot ethanol, ethyl acetate, and chloroform, and is sparingly soluble in cold water.[1] A mixed solvent system like ethanol/water can be effective.[1] For larger scales, melt crystallization can be a viable purification method.[10] |
| Presence of Colored Impurities | Residual iodine or manganese dioxide can discolor the product.[1] Treatment with activated carbon during recrystallization can often remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoic Acid via Williamson Ether Synthesis (Lab Scale)
This protocol is based on the methylation of p-hydroxybenzoic acid.
Materials:
-
p-hydroxybenzoic acid
-
Sodium hydroxide
-
Dimethyl sulfate (Caution: Toxic)
-
Water
-
Hydrochloric acid
Procedure:
-
In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve p-hydroxybenzoic acid (e.g., 1.0 kg) in water (e.g., 1.5 kg) and a solution of sodium hydroxide (e.g., 0.58 kg).[1]
-
Maintain the temperature between 30-55°C and the pH between 9.0 and 13.0.[1]
-
Slowly add dimethyl sulfate (e.g., 2.8 kg) via the addition funnel.[1]
-
Monitor the reaction progress using TLC.
-
Upon completion, the reaction mixture can be worked up. If the product is the methyl ester, an in-situ hydrolysis step can be performed by adding an alkali hydroxide solution (e.g., sodium hydroxide) and heating the mixture (e.g., to 90-95°C).[1]
-
After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-methoxybenzoic acid.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]
Protocol 2: Purification of Benzoic Acid by Recrystallization
Materials:
-
Crude benzoic acid
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude benzoic acid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis and purification of benzoic acid derivatives.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. redox.com [redox.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of 3,5-Bis(methoxycarbonyl)benzoic Acid
This guide provides a detailed analysis of the 1H NMR spectrum of 3,5-Bis(methoxycarbonyl)benzoic acid, presenting a predicted spectrum and comparing it with the experimental spectra of analogous compounds. This information is valuable for researchers, scientists, and drug development professionals for the structural elucidation and purity assessment of related chemical entities.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar molecules. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below.
Comparative ¹H NMR Data
For a comprehensive understanding, the predicted spectral data of this compound is compared with the experimental ¹H NMR data of two similar aromatic carboxylic acids: Dimethyl Isophthalate and Benzoic Acid. This comparison highlights the influence of substituent positioning on the chemical shifts of aromatic protons.
| Compound | Protons | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H (H-2, H-4, H-6) | ~8.7 (predicted) | s | 3H |
| Methoxy H (-OCH₃) | ~3.9 (predicted) | s | 6H | |
| Carboxylic Acid H (-COOH) | >10 (predicted) | s (broad) | 1H | |
| Dimethyl Isophthalate | Aromatic H (H-2) | 8.73 | t | 1H |
| Aromatic H (H-4, H-6) | 8.27 | dd | 2H | |
| Aromatic H (H-5) | 7.55 | t | 1H | |
| Methoxy H (-OCH₃) | 3.94 | s | 6H | |
| Benzoic Acid | Aromatic H (ortho, H-2, H-6) | 8.20 | d | 2H[1] |
| Aromatic H (para, H-4) | 7.68 | t | 1H[1] | |
| Aromatic H (meta, H-3, H-5) | 7.53 | t | 2H | |
| Carboxylic Acid H (-COOH) | 11.67 | s (broad) | 1H[1] |
Note: The chemical shifts for Dimethyl Isophthalate are representative values and may vary slightly depending on the solvent and experimental conditions. The data for Benzoic Acid was obtained in CDCl₃[1]. The predicted values for this compound are estimations and should be confirmed with experimental data.
Experimental Protocol: ¹H NMR Spectroscopy of Small Organic Molecules
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is crucial as it should dissolve the compound and not have signals that overlap with the analyte's signals.
-
For carboxylic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquire the free induction decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Structural Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton environments.
Caption: Chemical structure and proton environments of this compound.
References
A Comparative Guide to the Analytical Characterization of 3,5-Bis(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical characterization of 3,5-Bis(methoxycarbonyl)benzoic acid and its structural isomers, 3,4-Bis(methoxycarbonyl)benzoic acid and 3-(Methoxycarbonyl)benzoic acid. The data presented is essential for quality control, structural elucidation, and differentiation of these closely related compounds.
Executive Summary
This compound is a benzenetricarboxylic acid derivative with applications in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Accurate analytical characterization is crucial to ensure its purity and structural integrity. This guide compares its spectral and physical properties with those of its key isomers, highlighting the distinguishing features observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and its comparators is presented in Table 1.
| Property | This compound | 3,4-Bis(methoxycarbonyl)benzoic acid | 3-(Methoxycarbonyl)benzoic acid |
| Molecular Formula | C₁₁H₁₀O₆[1] | C₁₁H₁₀O₆ | C₉H₈O₄ |
| Molecular Weight | 238.19 g/mol [1] | 238.19 g/mol | 180.16 g/mol |
| IUPAC Name | This compound[1] | 3,4-bis(methoxycarbonyl)benzoic acid | 3-methoxycarbonylbenzoic acid |
| CAS Number | 38588-64-6[1] | 54699-35-3 | 1877-71-0 |
Spectroscopic Analysis
The following sections detail the NMR, FT-IR, and MS data for the three compounds, providing a basis for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the isomers.
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | CDCl₃ | 8.68 (s, 1H, Ar-H), 8.35 (s, 2H, Ar-H), 3.95 (s, 6H, -OCH₃) |
| 3,4-Bis(methoxycarbonyl)benzoic acid | DMSO-d₆ | 8.24 (d, 1H, Ar-H), 8.16 (dd, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃) |
| 3-(Methoxycarbonyl)benzoic acid | CDCl₃ | 8.25 (t, 1H, Ar-H), 8.15 (dt, 1H, Ar-H), 7.85 (dt, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 165.9 (C=O, acid), 165.1 (C=O, ester), 134.3 (Ar-C), 132.0 (Ar-C), 130.9 (Ar-CH), 52.8 (-OCH₃) |
| 3,4-Bis(methoxycarbonyl)benzoic acid | Not Available | Not Available |
| 3-(Methoxycarbonyl)benzoic acid | CDCl₃ | 171.8 (C=O), 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5 (-OCH₃)[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid and ester groups are key identifiers.
Table 4: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 3,4-Bis(methoxycarbonyl)benzoic acid | 3-(Methoxycarbonyl)benzoic acid |
| O-H stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | ~1720 | ~1715 | ~1700 |
| C=O stretch (Ester) | ~1730 | ~1725 | ~1730 |
| C-O stretch | ~1250 | ~1240 | ~1280 |
| Aromatic C=C stretch | ~1600, ~1450 | ~1600, ~1460 | ~1600, ~1440 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural analysis.
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI- | 237 [M-H]⁻ | 207, 179, 163 |
| 3,4-Bis(methoxycarbonyl)benzoic acid | Not Available | Not Available | Not Available |
| 3-(Methoxycarbonyl)benzoic acid | EI | 180 [M]⁺ | 165, 149, 121, 91, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the powdered solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
-
Data Acquisition:
-
Mode: Negative or Positive ion mode.
-
Mass Range: m/z 50-500.
-
The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.
Caption: Experimental workflow for the analytical characterization.
Caption: Relationship between analytical techniques and structural information.
References
A Comparative Guide to 3,5-Bis(methoxycarbonyl)benzoic acid and 3-(Methoxycarbonyl)benzoic acid for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount. Benzoic acid derivatives, in particular, serve as versatile scaffolds in the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of two such derivatives: 3,5-Bis(methoxycarbonyl)benzoic acid and 3-(Methoxycarbonyl)benzoic acid. By presenting their physicochemical properties, potential applications, and relevant experimental protocols, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a compound is crucial for its application. The addition of a second methoxycarbonyl group in this compound significantly alters its properties compared to the monosubstituted 3-(Methoxycarbonyl)benzoic acid.
| Property | This compound | 3-(Methoxycarbonyl)benzoic acid |
| CAS Number | 38588-64-6[1] | 1877-71-0[2] |
| Molecular Formula | C₁₁H₁₀O₆[1] | C₉H₈O₄[2] |
| Molecular Weight | 238.19 g/mol [1] | 180.16 g/mol [2] |
| Appearance | Solid (predicted) | Crystalline solid |
| Melting Point | Not available | 188 °C |
| Boiling Point | Not available | 339.3 ± 25.0 °C |
| Calculated LogP | 1.2[1] | 1.8[2] |
| Topological Polar Surface Area (TPSA) | 89.9 Ų[3] | 63.6 Ų[2] |
| Hydrogen Bond Donors | 1[3] | 1[2] |
| Hydrogen Bond Acceptors | 5[3] | 4[2] |
| Rotatable Bonds | 3[3] | 2[2] |
The increased molecular weight and polarity of this compound, as indicated by the higher TPSA and number of hydrogen bond acceptors, suggest differences in solubility and interactions with biological targets compared to its monosubstituted counterpart. The lower calculated LogP of the bis-substituted compound suggests it is more hydrophilic.
Structural Comparison
The structural differences between the two molecules are foundational to their distinct chemical behaviors.
References
A Researcher's Guide to Dicarboxylic Acid Linkers in Metal-Organic Framework (MOF) Synthesis
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. Among the vast library of linkers, dicarboxylic acids are a foundational and versatile class. This guide provides an objective comparison of common dicarboxylic acid linkers, supported by experimental data, to inform the rational design and synthesis of MOFs for a range of applications, from gas storage and separation to catalysis and drug delivery.
The selection of a dicarboxylic acid linker significantly influences the resulting MOF's topology, porosity, stability, and functionality. Key factors such as the linker's length, rigidity, and the presence of functional groups dictate the final architecture and performance of the material. This guide will delve into a comparative analysis of representative aromatic and aliphatic dicarboxylic acid linkers, providing a framework for understanding their structure-property relationships.
Performance Comparison: Key Metrics at a Glance
The following tables summarize key performance indicators for MOFs synthesized with various dicarboxylic acid linkers. These values are representative and can vary depending on the specific metal node and synthesis conditions.
Table 1: Comparison of Porosity and Thermal Stability of MOFs with Different Dicarboxylic Acid Linkers
| Dicarboxylic Acid Linker | MOF Example | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temperature (°C) |
| Aromatic Linkers | |||||
| Terephthalic acid (BDC) | MOF-5 | Zn₄O | 1500 - 3500 | 0.6 - 1.2 | ~400-525 |
| UiO-66 | Zr₆O₄(OH)₄ | 1000 - 1500 | 0.4 - 0.6 | ~450-560 | |
| MIL-53(Al) | Al | 1100 - 1500 | 0.5 - 0.7 | >450 | |
| 2-Aminoterephthalic acid (NH₂-BDC) | UiO-66-NH₂ | Zr₆O₄(OH)₄ | ~1200 - 1400 | ~0.5 | ~300 |
| 4,4'-Biphenyldicarboxylic acid (BPDC) | UiO-67 | Zr₆O₄(OH)₄ | ~2500 | ~1.1 | ~550 |
| Aliphatic Linkers | |||||
| Fumaric acid | MOF-801 | Zr₆O₄(OH)₄ | ~900 | ~0.4 | ~500 |
| Succinic acid | Cr-SA | Cr | 233 | 0.66 | >350 |
| Adipic acid | Adipate-based MOF | Mn(II) | - | - | - |
Table 2: Comparison of Gas Adsorption Capacities in MOFs with Different Dicarboxylic Acid Linkers
| Dicarboxylic Acid Linker | MOF Example | Gas | Adsorption Capacity | Conditions |
| Terephthalic acid (BDC) | UiO-66 | CO₂ | ~2.5 mmol/g | 273 K |
| 2-Aminoterephthalic acid (NH₂-BDC) | UiO-66-NH₂ | CO₂ | ~3.35 mmol/g | 273 K |
| 2-Nitroterephthalic acid (NO₂-BDC) | UiO-66-NO₂ | CO₂ | ~2.8 mmol/g | 273 K |
| 2,5-Dihydroxyterephthalic acid ((OH)₂-BDC) | UiO-66-(OH)₂ | CO₂ | ~3.0 mmol/g | 273 K |
| Fumaric acid | MOF-801 | CO₂ | ~1.5 mmol/g | 298 K |
The Influence of Linker Structure on MOF Properties
The data presented in the tables highlight several key trends related to the structure of the dicarboxylic acid linker:
-
Rigidity vs. Flexibility: Aromatic dicarboxylic acids, such as terephthalic acid, are rigid and lead to the formation of robust, highly porous MOFs with high thermal stability. Aliphatic dicarboxylic acids, like adipic acid and succinic acid, are more flexible, which can result in MOFs with more dynamic structures, but often with lower surface areas and thermal stabilities. However, the synthesis of crystalline MOFs from flexible aliphatic linkers can be challenging.
-
Linker Length: Increasing the length of the dicarboxylic acid linker, while maintaining the same connectivity, can lead to isoreticular MOFs with larger pore sizes and higher surface areas. A classic example is the comparison between UiO-66 (using terephthalic acid) and UiO-67 (using the longer 4,4'-biphenyldicarboxylic acid), where UiO-67 exhibits a significantly larger surface area and pore volume.
-
Functional Groups: The introduction of functional groups onto the dicarboxylic acid linker is a powerful tool for tuning the properties of a MOF without altering its underlying topology. For instance, adding an amino group to terephthalic acid (2-aminoterephthalic acid) in the UiO-66 framework (UiO-66-NH₂) enhances its CO₂ adsorption capacity compared to the parent UiO-66, attributed to the increased affinity of the amino groups for CO₂.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality MOFs. Below are representative solvothermal synthesis protocols for MOFs using different dicarboxylic acid linkers.
General Solvothermal Synthesis of UiO-66 and its Derivatives
This protocol can be adapted for the synthesis of UiO-66 and its functionalized derivatives by using the corresponding dicarboxylic acid linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (or functionalized derivative, e.g., 2-aminoterephthalic acid)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve ZrCl₄ and the chosen dicarboxylic acid linker in DMF in a Teflon-lined autoclave. The typical molar ratio of metal to linker is 1:1.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then ethanol to remove unreacted starting materials.
-
Dry the final product under vacuum.
Synthesis of a Chromium-Succinate MOF (Cr-SA)
This protocol describes the hydrothermal synthesis of a MOF using an aliphatic dicarboxylic acid linker.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Succinic acid
-
Sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 0.46 g of Chromium Nitrate in 30 mL of deionized water.
-
Add 0.13 g of Succinic Acid and 0.008 g of Sodium Sulphate to the solution.
-
Adjust the pH of the solution to 5.0 by adding Sodium Hydroxide.
-
Transfer the solution to a Teflon-lined autoclave and heat it in an oven at 160°C for 18 hours.
-
After cooling to room temperature, wash the product with DMF to remove any unreacted substances.
-
Heat the sample at 80°C for 5 hours to dry.
Synthesis of MOF-801 (Zr-fumarate)
This protocol details the solvothermal synthesis of a MOF using the short, rigid aliphatic linker, fumaric acid.
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Fumaric acid
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
Dissolve 0.8 g of ZrOCl₂·8H₂O in a mixture of 15 mL of DMF and formic acid (20:7 v/v) in a 50 mL round-bottom flask.
-
Add 0.29 g of fumaric acid to the solution and stir for 30 minutes until a clear solution is obtained.
-
Transfer the resulting solution to a 50 mL Teflon-lined hydrothermal/solvothermal autoclave reactor.
-
Heat the reactor in an oven for 6 hours at 130 °C.
-
After cooling, collect the product by filtration, wash with DMF, and dry.
Visualizing the Logic of Linker Selection and MOF Synthesis
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Conclusion
The choice of dicarboxylic acid linker is a powerful and fundamental strategy for the design and synthesis of Metal-Organic Frameworks with properties tailored for specific and demanding applications. By systematically considering the linker's length, rigidity, and functionalization, researchers can exert a high degree of control over the resulting MOF's porosity, stability, and chemical reactivity. The comparative data and detailed protocols presented in this guide offer a foundational framework for understanding these critical structure-property relationships and for the rational design of next-generation MOF materials to address challenges in energy, environmental science, and medicine.
A Researcher's Guide to Purity Determination of Benzoic Acid Derivatives: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for benzoic acid derivatives is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides an objective comparison of the most common and effective analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.
At a Glance: Comparing Key Analytical Methods
The choice of an analytical technique for purity determination hinges on several factors, including the physicochemical properties of the benzoic acid derivative, the nature of expected impurities, required accuracy and precision, and the availability of instrumentation. The following table summarizes the performance characteristics of the principal methods.
| Technique | Principle | Typical Purity Range (%) | Precision (Typical RSD) | Limit of Detection (LOD) | Key Advantages |
| HPLC (UV) | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | 95.0 - 99.9% | < 2% | ng/mL to µg/mL range[1] | High resolution, high sensitivity, widely applicable to non-volatile compounds.[2] |
| qNMR | Molar concentration determination relative to a certified internal standard. | > 98.5% | < 0.1% | Dependent on sample concentration | Primary method, traceable to SI units, no analyte-specific reference standard needed.[3] |
| GC (FID/MS) | Chromatographic separation of volatile compounds in the gas phase. | 95.0 - 99.9% | < 5% | µg/L to mg/L range | Excellent for volatile and thermally stable derivatives, high sensitivity with MS detection. |
| Titrimetry | Neutralization reaction between the acidic benzoic acid derivative and a standardized base. | 99.5 - 100.5%[4] | < 0.1%[5] | mg range | High precision and accuracy for acidic compounds, low cost, absolute method. |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode with UV detection, is the workhorse of the pharmaceutical industry for purity analysis.[2] It excels at separating the main compound from non-volatile impurities such as starting materials, by-products, and degradation products.
Typical Application: Purity assessment of a wide range of benzoic acid derivatives, especially those that are non-volatile and possess a UV chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary ratio method for purity determination, offering direct traceability to the International System of Units (SI).[3] It provides a direct measure of the molar concentration of an analyte relative to a certified internal standard without the need for a reference standard of the analyte itself. This technique is highly accurate and precise, with uncertainties of less than 0.1% being achievable.[6]
Typical Application: Characterization of reference standards, purity assignment of novel compounds, and when a specific reference standard for the analyte is unavailable.
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile and thermally stable benzoic acid derivatives. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent sensitivity and selectivity. For non-volatile derivatives, a derivatization step to increase volatility may be necessary.
Typical Application: Analysis of volatile benzoic acid esters, determination of residual solvents in the final product, and analysis of derivatives that can be made volatile through derivatization.
Titrimetry
Acid-base titration is a classic, yet highly accurate and precise, method for determining the purity of acidic compounds like benzoic acid and its derivatives.[7] This absolute method relies on the stoichiometry of the neutralization reaction with a standardized solution of a base, typically sodium hydroxide.
Typical Application: Purity determination of the parent benzoic acid or derivatives where the carboxylic acid is the only acidic functional group. It is often used as a reference method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the purity determination of a benzoic acid derivative. Optimization may be required based on the specific properties of the compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of a reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
-
-
Data Analysis: The purity is calculated based on the peak area of the main compound as a percentage of the total peak area in the chromatogram (area percent normalization). For higher accuracy, an external standard calibration is used.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for purity analysis using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6).
-
High-purity certified internal standard (e.g., Maleic Anhydride).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzoic acid derivative sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
-
Data Analysis: The purity of the analyte is calculated using the ratio of the integrated signals of the analyte and the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.
Gas Chromatography (GC-FID)
This protocol is suitable for volatile benzoic acid derivatives or those that can be derivatized.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is needed, react the sample with a suitable agent (e.g., BSTFA for silylation) to increase volatility.
-
-
Data Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Titrimetry
This protocol describes the acid-base titration for purity determination.
-
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (95%).
-
Deionized water.
-
Phenolphthalein indicator.
-
Burette, pipette, and conical flask.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the benzoic acid derivative into a conical flask.[5]
-
Add 20 mL of ethanol to dissolve the sample, followed by 20 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[4]
-
Record the volume of NaOH used.
-
-
Calculation: The purity of the benzoic acid derivative is calculated based on the volume and concentration of the NaOH solution used, the stoichiometry of the reaction, and the initial mass of the sample.
Visualization of Workflows and Concepts
To aid in the selection and understanding of these techniques, the following diagrams illustrate a logical workflow for choosing an analytical method and the fundamental principle of a chromatographic separation.
Caption: A decision tree to guide the selection of an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
thermal stability analysis of MOFs with 3,5-Bis(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a wide range of applications, from catalysis and gas storage to drug delivery. This guide provides a comparative analysis of the thermal stability of several benchmark MOFs, alongside a MOF synthesized with an analogue of 3,5-Bis(methoxycarbonyl)benzoic acid, to offer insights into the influence of framework structure and composition on thermal decomposition.
Introduction to MOF Thermal Stability
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications. However, the operational temperature range of MOFs is often limited by their thermal stability. The decomposition of a MOF structure can lead to a loss of porosity and catalytic activity, rendering the material ineffective. Understanding the thermal limits of different MOFs is therefore essential for designing robust and reliable materials.
This guide focuses on the thermal stability of four well-characterized MOFs: MOF-5, UiO-66, HKUST-1, and MIL-53. As a point of comparison for MOFs based on 3,5-disubstituted benzoic acid derivatives, we include data for a MOF synthesized with 1,3,5-benzenetricarboxylic acid (BTC), a structurally related linker to the hydrolyzed form of this compound. The thermal stability of these materials is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Comparative Thermal Stability Data
The thermal decomposition temperatures of the selected MOFs, as determined by TGA, are summarized in the table below. The onset of decomposition is a key indicator of the material's thermal stability under the specified conditions.
| Metal-Organic Framework (MOF) | Metal Center | Organic Linker | Decomposition Onset (°C) | Atmosphere |
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid (BDC) | ~480-500[1][2] | Inert/Air |
| UiO-66 | Zr | 1,4-Benzenedicarboxylic acid (BDC) | ~500[3] | Air |
| HKUST-1 | Cu | 1,3,5-Benzenetricarboxylic acid (BTC) | ~300-350[4][5] | Inert/Air |
| MIL-53(Al) | Al | 1,4-Benzenedicarboxylic acid (BDC) | ~550[6] | Air |
| Zn-BTC MOF (Analogue) | Zn | 1,3,5-Benzenetricarboxylic acid (BTC) | ~380[6] | Inert |
Experimental Protocols
Accurate determination of thermal stability requires standardized experimental procedures. Below are typical protocols for the thermogravimetric analysis of MOFs.
General Thermogravimetric Analysis (TGA) Protocol
A sample of the activated MOF (typically 5-10 mg) is placed in an alumina or platinum crucible. The analysis is performed using a thermogravimetric analyzer. The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (typically nitrogen or air) with a constant flow rate (e.g., 50-100 mL/min). The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Specific Protocols from Literature:
-
MOF-5: The thermal stability of MOF-5 was investigated using a thermal gravimetric analyzer from room temperature to 600 °C at a heating rate of 10 °C/min.[1] Another study used a heating rate of 5 °C per minute.[2]
-
UiO-66: Thermogravimetric analysis was conducted over a temperature range of 30–800 °C at 5 °C/min under air with a flow rate of 60 ml/min.[7]
-
HKUST-1: TGA was performed using approximately 6.5 mg of the sample in an alumina crucible under a flow of CO₂, air, or N₂ gas (20–30 mL/min) with a heating rate of 5 °C/min from room temperature to 300 °C.[8]
-
MIL-53(Al): Thermogravimetric analysis was performed by heating the sample in a platinum pan from room temperature to 800 °C at a scanning rate of 20 °C/min.[6]
-
Zn-BTC MOF: Thermogravimetric analysis of the synthesized MOF was carried out to determine its thermal stability.[6]
Visualizing Thermal Stability Analysis
To better understand the experimental process and the comparative stability of these materials, the following diagrams are provided.
Caption: Experimental workflow for thermogravimetric analysis (TGA) of MOFs.
Caption: Comparative thermal stability ranges of selected MOFs.
Discussion
The thermal stability of MOFs is influenced by several factors, including the strength of the metal-ligand bond, the coordination number of the metal center, and the rigidity of the organic linker.
-
UiO-66 and MIL-53(Al) exhibit the highest thermal stability among the compared MOFs, with decomposition onsets at approximately 500 °C and 550 °C, respectively.[3][6] The exceptional stability of UiO-66 is attributed to the strong Zr-O bonds and the high connectivity of the 12-connected zirconium clusters.
-
MOF-5 , with its zinc-based paddlewheel secondary building units, shows a high thermal stability with a decomposition onset around 480-500 °C.[1][2]
-
HKUST-1 , a copper-based MOF, has a significantly lower thermal stability, with decomposition beginning around 300-350 °C.[4][5] This is generally attributed to the weaker Cu-O coordination bonds compared to the Zr-O and Zn-O bonds in UiO-66 and MOF-5, respectively.
-
The Zn-BTC MOF , used as an analogue for a MOF with a 3,5-disubstituted benzoic acid linker, shows a decomposition temperature of around 380 °C.[6] This suggests that the connectivity and geometry of the tricarboxylic acid linker lead to a framework with moderate thermal stability, higher than that of HKUST-1 but lower than that of MOF-5 and UiO-66.
Conclusion
The selection of the metal node and organic linker is paramount in dictating the thermal stability of a MOF. For applications requiring high-temperature processing or operation, MOFs like UiO-66 and MIL-53(Al) are excellent candidates due to their robust frameworks. MOF-5 also offers considerable thermal stability. In contrast, the utility of copper-based MOFs such as HKUST-1 at elevated temperatures is more limited. The thermal stability of MOFs based on polycarboxylate linkers, such as the Zn-BTC analogue, can be intermediate and is highly dependent on the specific framework architecture. This comparative guide provides a foundational understanding for the rational selection and design of MOFs with tailored thermal properties for advanced applications.
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | 2D/3D Copper-Based Metal-Organic Frameworks for Electrochemical Detection of Hydrogen Peroxide [frontiersin.org]
A Comparative Guide to the X-ray Crystallography of Benzoic Acid Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures, synthesis, and thermal stabilities of selected benzoic acid coordination polymers. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for the rational design and development of novel metal-organic materials.
Introduction
Coordination polymers constructed from benzoic acid and its derivatives have garnered significant attention due to their diverse structural topologies and potential applications in areas such as catalysis, gas storage, and drug delivery. The coordination behavior of the benzoate ligand, influenced by substituents on the aromatic ring and the choice of metal center, plays a crucial role in determining the final architecture and properties of the resulting polymer. Understanding the intricate details of their crystal structures through X-ray crystallography is paramount for establishing structure-property relationships and designing materials with desired functionalities. This guide focuses on a comparative analysis of three distinct benzoic acid coordination polymers: a cobalt(II) p-aminobenzoate, a zinc(II) p-aminobenzoate, and a magnesium(II) 4-hydroxybenzoate complex.
Comparative Data at a Glance
The following tables summarize the key crystallographic and thermal analysis data for the selected coordination polymers, facilitating a direct comparison of their structural and stability parameters.
Table 1: Crystallographic Data
| Parameter | [Co(PABA)₂(H₂O)₂]n·H₂O | [Zn(PABA)₂(H₂O)]n·H₂O | Mg(Hhba)₂(H₂O)₂ |
| Formula | C₁₄H₁₈CoN₂O₇ | C₁₄H₁₆N₂O₅Zn | C₁₄H₁₄MgO₈ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| a (Å) | 9.779(2) | 7.614(2) | 11.599(2) |
| b (Å) | 15.631(3) | 11.133(3) | 7.644(2) |
| c (Å) | 11.050(2) | 16.869(4) | 8.835(2) |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 112.93(3) | 90 | 108.75(3) |
| γ (°) | 90 | 90 | 90 |
| V (ų) ** | 1554.2(5) | 1429.6(7) | 741.5(3) |
| Z | 4 | 4 | 2 |
| Coordination No. | 6 | 4 | 6 |
| Coordination Geo. | Distorted Octahedral | Distorted Tetrahedral | Octahedral |
| Polymer Dim. | 1D | 2D | 2D |
Table 2: Selected Bond Lengths (Å)
| Bond | [Co(PABA)₂(H₂O)₂]n·H₂O | [Zn(PABA)₂(H₂O)]n·H₂O | Mg(Hhba)₂(H₂O)₂ |
| M-O(carboxylate) | Co-O1: 2.078(2), Co-O3: 2.215(2) | Zn-O1: 1.956(3), Zn-O3: 1.963(3) | Mg-O1: 2.046(2) |
| M-O(water) | Co-O5: 2.115(2), Co-O6: 2.130(2) | Zn-O5: 1.989(3) | Mg-O(water): 2.079(2), 2.100(2) |
| M-N(amino) | - | Zn-N1: 2.053(4) | - |
Table 3: Selected Bond Angles (°)
| Angle | [Co(PABA)₂(H₂O)₂]n·H₂O | [Zn(PABA)₂(H₂O)]n·H₂O | Mg(Hhba)₂(H₂O)₂ |
| O(carboxylate)-M-O(carboxylate) | O1-Co-O3: 89.83(7) | O1-Zn-O3: 114.3(1) | O1-Mg-O1': 180.0 |
| O(water)-M-O(water) | O5-Co-O6: 88.34(8) | - | O(water)-Mg-O(water)': 180.0 |
| O(carboxylate)-M-O(water) | O1-Co-O5: 91.03(8), O3-Co-O6: 89.26(8) | O1-Zn-O5: 106.8(1) | O1-Mg-O(water): 88.52(8), 91.48(8) |
| O(carboxylate)-M-N(amino) | - | O1-Zn-N1: 108.9(1) | - |
Table 4: Thermal Stability Data
| Compound | Decomposition Step 1 | Decomposition Step 2 | Final Residue |
| [Co(PABA)₂(H₂O)₂]n·H₂O | Loss of lattice and coordinated water (~100-250 °C) | Decomposition of the organic ligand (~250-500 °C) | Co₃O₄ |
| [Zn(PABA)₂(H₂O)]n·H₂O | Loss of lattice and coordinated water (~80-200 °C) | Decomposition of the organic ligand (~200-450 °C) | ZnO |
| Mg(Hhba)₂(H₂O)₂ | Loss of coordinated water (~150-250 °C) | Decomposition of the organic ligand (~250-550 °C) | MgO |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared coordination polymers are provided below. These protocols are based on published literature and are intended to be reproducible in a standard laboratory setting.
Synthesis of [Co(PABA)₂(H₂O)₂]n·H₂O
Materials:
-
Cobalt(II) acetate tetrahydrate [Co(CH₃COO)₂·4H₂O]
-
p-Aminobenzoic acid (PABA)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of p-aminobenzoic acid (0.274 g, 2 mmol) in 20 mL of a 1:1 (v/v) ethanol/water mixture is prepared.
-
A solution of cobalt(II) acetate tetrahydrate (0.249 g, 1 mmol) in 10 mL of deionized water is prepared.
-
The cobalt(II) acetate solution is added dropwise to the p-aminobenzoic acid solution with constant stirring.
-
The resulting mixture is stirred for 2 hours at room temperature.
-
The solution is then gently heated to 60 °C and allowed to slowly cool to room temperature.
-
Pink crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent over several days.
-
The crystals are collected by filtration, washed with a small amount of cold deionized water, and air-dried.
Synthesis of [Zn(PABA)₂(H₂O)]n·H₂O
Materials:
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
p-Aminobenzoic acid (PABA)
-
Ethanol
-
Deionized water
Procedure:
-
p-Aminobenzoic acid (0.274 g, 2 mmol) is dissolved in 30 mL of ethanol.
-
Zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) is dissolved in 10 mL of deionized water.
-
The zinc(II) nitrate solution is slowly added to the ethanolic solution of p-aminobenzoic acid with vigorous stirring.
-
The resulting mixture is stirred at room temperature for 30 minutes, during which a white precipitate forms.
-
The mixture is then transferred to a 100 mL Teflon-lined stainless steel autoclave and heated at 120 °C for 72 hours.
-
After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals are formed.
-
The crystals are collected, washed with deionized water and ethanol, and dried in air.
Synthesis of Mg(Hhba)₂(H₂O)₂
Materials:
-
Magnesium(II) nitrate hexahydrate [Mg(NO₃)₂·6H₂O]
-
4-Hydroxybenzoic acid (H₂hba)
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
Procedure:
-
A solution of 4-hydroxybenzoic acid (0.276 g, 2 mmol) in 10 mL of N,N-dimethylformamide (DMF) is prepared.
-
A solution of magnesium(II) nitrate hexahydrate (0.256 g, 1 mmol) in 5 mL of DMF is prepared.
-
The magnesium nitrate solution is added to the 4-hydroxybenzoic acid solution.
-
10 mL of 1,4-dioxane is then added to the mixture.
-
The resulting solution is stirred for 15 minutes and then left undisturbed.
-
Colorless crystals form after several days upon slow evaporation of the solvents.
-
The crystals are isolated by filtration, washed with a small amount of DMF, and air-dried.
Visualization of Structures and Processes
The following diagrams, generated using the DOT language, illustrate key aspects of benzoic acid coordination polymer chemistry.
Conclusion
The presented data highlights the significant influence of the metal ion and the functional groups on the benzoic acid ligand in directing the final structure of coordination polymers. The cobalt(II) p-aminobenzoate forms a 1D chain with a distorted octahedral geometry, while the zinc(II) analogue adopts a 2D layered structure with a distorted tetrahedral coordination. In contrast, the magnesium(II) 4-hydroxybenzoate also forms a 2D network but with a regular octahedral geometry. These structural variations directly impact the thermal stability of the polymers. This comparative guide serves as a foundational tool for researchers to understand the nuanced interplay of synthetic conditions and molecular building blocks in the crystallography of benzoic acid coordination polymers, thereby aiding in the future design of advanced materials.
A Comparative Spectroscopic Analysis of 3,5-Bis(methoxycarbonyl)benzoic Acid and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the compared compounds. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| 3,5-Bis(methoxycarbonyl)benzoic acid | Predicted | ~8.7 (s, 1H), ~8.3 (s, 2H), ~3.9 (s, 6H) | H-4, H-2/H-6, -OCH₃ |
| Dimethyl Isophthalate | CDCl₃ | 8.75 (t, J=1.5 Hz, 1H), 8.28 (dd, J=7.8, 1.5 Hz, 2H), 7.55 (t, J=7.8 Hz, 1H), 3.95 (s, 6H) | H-2, H-4/H-6, H-5, -OCH₃ |
| Dimethyl Terephthalate | CDCl₃ | 8.10 (s, 4H), 3.95 (s, 6H) | H-2/H-3/H-5/H-6, -OCH₃ |
| Benzoic Acid | CDCl₃ | 11.57 (s, 1H), 8.12 (m, 2H), 7.62 (m, 1H), 7.47 (m, 2H) | -COOH, H-2/H-6, H-4, H-3/H-5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | Predicted | ~165 (-COOH), ~164 (C=O), ~134 (C-1), ~132 (C-3/C-5), ~130 (C-2/C-6), ~129 (C-4), ~52 (-OCH₃) | |
| Dimethyl Isophthalate | CDCl₃ | 166.1, 133.9, 131.2, 128.8, 52.4 | C=O, C-4/C-6, C-1/C-3, C-2, -OCH₃ |
| Dimethyl Terephthalate | CDCl₃ | 165.9, 134.1, 129.6, 52.5 | C=O, C-1/C-4, C-2/C-3/C-5/C-6, -OCH₃ |
| Benzoic Acid | CDCl₃ | 172.5, 133.8, 130.2, 129.3, 128.5 | -COOH, C-4, C-2/C-6, C-1, C-3/C-5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Major Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | Predicted | ~3000-2500 (broad), ~1720 (C=O, acid), ~1700 (C=O, ester), ~1250 (C-O) |
| Dimethyl Isophthalate | ~1725, ~1250 | C=O stretch (ester), C-O stretch |
| Dimethyl Terephthalate | ~1720, ~1270 | C=O stretch (ester), C-O stretch |
| Benzoic Acid | ~3300-2500 (broad), ~1700-1680, ~1320-1210 | O-H stretch (acid), C=O stretch, C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 238 | Predicted: 207 (-OCH₃), 179 (-COOCH₃), 149, 121 |
| Dimethyl Isophthalate | 194 | 163 (-OCH₃), 135 (-COOCH₃), 105, 77 |
| Dimethyl Terephthalate | 194 | 163 (-OCH₃), 135 (-COOCH₃), 105, 77 |
| Benzoic Acid | 122 | 105 (-OH), 77 (-COOH) |
Table 5: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound | Predicted | ~230, ~280 |
| Dimethyl Isophthalate | Methanol | ~240, ~280, ~288 |
| Dimethyl Terephthalate | Methanol | ~242, ~286, ~294 |
| Benzoic Acid | Methanol | 227, 273, 281[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
UV-Visible (UV-Vis) Spectroscopy: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., methanol, ethanol). The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is reported.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Comparative Discussion
The predicted spectroscopic data for this compound shows features consistent with its structure. The ¹H NMR is expected to show three distinct signals corresponding to the aromatic protons and the methyl ester protons. The symmetry of the molecule would render the two methoxy groups and the two aromatic protons at positions 2 and 6 equivalent.
In comparison, Dimethyl Isophthalate and Dimethyl Terephthalate, lacking the carboxylic acid group, do not exhibit the characteristic broad O-H stretch in their IR spectra or the downfield acidic proton signal in their ¹H NMR spectra. The high degree of symmetry in Dimethyl Terephthalate results in a very simple ¹H NMR spectrum with only two singlets. Benzoic acid, as the parent compound, provides a fundamental reference for the signals associated with the carboxyl group and the phenyl ring.
The mass spectra fragmentation patterns are also diagnostic. The loss of a methoxy group (-OCH₃) is a common fragmentation pathway for the methyl esters, while the loss of a hydroxyl group (-OH) is characteristic of benzoic acid.
This comparative guide underscores the power of spectroscopic methods in distinguishing between structurally similar molecules. For researchers working with this compound or related compounds, this analysis provides a foundational dataset for compound identification, purity assessment, and further research endeavors.
References
A Comparative Guide to Organic Linkers in MOF Synthesis: 3,5-Bis(methoxycarbonyl)benzoic Acid vs. Trimesic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) is critically dependent on the selection of organic linkers. These molecules dictate the topology, porosity, and functionality of the resulting framework, thereby influencing its performance in applications ranging from gas storage and catalysis to drug delivery. This guide provides a detailed comparison of two tritopic carboxylate linkers: the well-established trimesic acid (1,3,5-benzenetricarboxylic acid) and the less conventional 3,5-Bis(methoxycarbonyl)benzoic acid.
Structural and Functional Comparison of the Linkers
Trimesic acid is a symmetric, planar molecule with three carboxylic acid groups positioned at the 1, 3, and 5 positions of a benzene ring. This C3-symmetric arrangement readily leads to the formation of highly porous and crystalline three-dimensional frameworks. In contrast, this compound possesses one free carboxylic acid group and two methyl-esterified carboxyl groups. This asymmetry in functional groups is expected to significantly influence the coordination chemistry and the resulting MOF architecture.
Figure 1: Chemical structures of Trimesic Acid and this compound.
The presence of the methyl ester groups in this compound introduces several key differences:
-
Coordination Modes: The ester groups are generally considered weaker coordinating groups than carboxylic acids. This could lead to lower dimensionality frameworks (e.g., 1D chains or 2D layers) or frameworks with a higher number of defects.
-
Porosity: The bulkier methoxy groups may result in reduced porosity and surface area compared to MOFs constructed from the more compact trimesic acid.
-
Post-Synthetic Modification: The ester functionalities offer a handle for post-synthetic modification. They could be hydrolyzed to generate additional carboxylic acid groups, potentially altering the MOF's properties, or they could be used in other chemical transformations.
-
Solubility and Reactivity: The difference in functional groups will affect the linker's solubility in various solvents and its reactivity during MOF synthesis, potentially requiring different synthesis conditions.
Performance Data of Trimesic Acid-Based MOFs
Trimesic acid has been extensively used to synthesize a variety of MOFs with different metal nodes. Some of the most well-studied examples include HKUST-1 (Cu-BTC), MOF-9, and MIL-96. These materials exhibit impressive properties, as summarized in the table below.
| Property | Trimesic Acid-Based MOFs (Experimental Data) | This compound-Based MOFs (Predicted) |
| BET Surface Area | 330 - 2000+ m²/g (e.g., Cu-BTC ~1800 m²/g) | Likely lower due to bulkier methoxy groups and potential for lower dimensionality. |
| Pore Volume | 0.4 - 1.0 cm³/g | Expected to be lower. |
| Thermal Stability | Typically stable up to 300-400 °C | Potentially lower due to the presence of ester groups which may be less thermally stable than carboxylates. |
| Crystal Structure | Often form highly symmetric 3D frameworks. | May favor the formation of lower-dimensional structures (1D or 2D) or more complex, less symmetric 3D networks. |
| Applications | Gas storage, separation, catalysis, drug delivery. | Potential for applications requiring post-synthetic modification or where lower porosity is acceptable. |
Experimental Protocols
A typical experimental protocol for the synthesis of a trimesic acid-based MOF is provided below. This can serve as a starting point for the exploratory synthesis of MOFs using this compound, with the understanding that optimization of solvent systems, temperature, and reaction time will likely be necessary.
General Solvothermal Synthesis of a Trimesic Acid-Based MOF (e.g., Cu-BTC)
Figure 2: Generalized workflow for the solvothermal synthesis of a trimesic acid-based MOF.
Materials:
-
Metal Salt (e.g., Copper(II) nitrate trihydrate)
-
Trimesic Acid
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Water)
Procedure:
-
In separate vials, dissolve the metal salt and trimesic acid in the chosen solvent or solvent mixture.
-
Combine the solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80 and 150 °C) for a designated period (ranging from a few hours to several days).
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
The resulting crystalline product is typically collected by filtration or decantation.
-
The product is then washed with fresh solvent to remove any unreacted starting materials.
-
To achieve a porous material, an "activation" step is usually required. This involves exchanging the solvent within the pores with a more volatile solvent, followed by heating under vacuum to remove the solvent molecules and open up the porous network.
Considerations for this compound:
-
Solvent Selection: The solubility of this compound may differ from that of trimesic acid. A different solvent system might be required for optimal dissolution and reaction.
-
Reaction Temperature and Time: The reactivity of the ester-containing linker may necessitate adjustments to the reaction temperature and duration to promote coordination and framework formation.
-
Modulator Use: The use of modulators (e.g., monofunctional carboxylic acids) could be explored to control the nucleation and growth of the MOF crystals, potentially influencing the final structure.
Logical Relationships in MOF Synthesis
The formation of a MOF is a complex self-assembly process governed by several interconnected factors. The choice of the organic linker is a primary determinant of the final material's properties.
Figure 3: Logical relationship between synthesis parameters and final MOF properties.
Conclusion
Trimesic acid remains a highly versatile and reliable building block for the construction of robust and porous MOFs. The wealth of experimental data available for trimesic acid-based MOFs provides a solid foundation for their application in various fields.
While the use of this compound in MOF synthesis is not yet established, a theoretical analysis suggests that it could lead to novel materials with distinct structural and chemical properties. The presence of ester functionalities opens up possibilities for post-synthetic modifications, which is a highly desirable feature in the design of functional materials. However, challenges in achieving high porosity and thermal stability may need to be addressed.
For researchers and professionals in drug development, the potential for post-synthetic modification of MOFs derived from this compound could be of particular interest for tuning drug loading and release profiles. Further exploratory synthesis and characterization are warranted to fully elucidate the potential of this and other asymmetrically functionalized linkers in the design of next-generation Metal-Organic Frameworks.
A Researcher's Guide to Metal-Organic Frameworks: Unraveling the Impact of Organic Linkers on Performance
A deep dive into the comparative performance of Metal-Organic Frameworks (MOFs) based on the crucial choice of their organic linkers. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of how linker modification influences the efficacy of MOFs in gas adsorption, catalysis, and drug delivery, supported by experimental data and detailed protocols.
The tunability of Metal-Organic Frameworks (MOFs) at a molecular level, primarily through the modification of their organic linkers, presents a powerful tool for designing materials with tailored properties for specific applications.[1][2] The selection of the organic linker is a critical determinant of the MOF's stability, biodegradability, toxicity, and overall physicochemical properties.[3] By introducing different functional groups onto the linker, researchers can precisely control the framework's characteristics, impacting its performance in various fields.[1][2]
This guide focuses on the UiO-66 family of MOFs, renowned for their exceptional thermal and chemical stability, to illustrate the profound effect of linker functionalization.[2] We will explore how altering the 1,4-benzenedicarboxylate (BDC) linker with various functional groups impacts the MOF's performance in key application areas.
Gas Adsorption: Fine-Tuning Porosity and Selectivity
The organic linker plays a pivotal role in defining the textural properties of MOFs, such as specific surface area, pore size, and total pore volume.[1] The introduction of bulky functional groups can lead to a decrease in surface area and pore volume compared to the parent MOF.[1] However, the relationship is not always straightforward, as the nature of the substituent also influences the formation of the crystal structure, the number of defects, and the overall framework flexibility.[1]
Functional groups on the linkers can significantly enhance the adsorption capacities for specific gases through intermolecular forces.[4] For instance, amino groups can form hydrogen bonds with the carbonyl groups of furans, facilitating their separation.[5] The table below summarizes the impact of different functional groups on the CO₂ adsorption capacity of UiO-66.
| MOF | Organic Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5[2] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[2] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8[2] |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0[2] |
Catalysis: Engineering Active Sites
The organic linker is not merely a structural component but can be an active participant in catalysis.[6] Functionalization of the linker can introduce new active sites, tune the electronic properties of the framework, and influence the adsorption of reactants and products.[1][6] For example, aminated linkers are known to enhance the absorption of light, enabling photocatalysis with MOFs under visible-light irradiation.[7] The strategic placement of functional groups can bridge the gap between homogeneous and heterogeneous catalysis, offering highly efficient and recyclable catalytic systems.[8]
The following diagram illustrates a general workflow for synthesizing and evaluating the catalytic performance of functionalized MOFs.
Caption: A generalized workflow for the synthesis and catalytic testing of MOFs with functionalized linkers.
Drug Delivery: Tailoring Biocompatibility and Release Profiles
In the realm of drug delivery, the choice of organic linker is paramount for ensuring biocompatibility and controlling drug loading and release kinetics.[3][9] Linkers such as those based on imidazole or polycarboxylic acid are often chosen for their low toxicity.[3] The functional groups on the linker can also influence the interaction between the MOF and the drug molecule, thereby affecting the loading capacity and release profile.[3]
A study on a family of Zr-based MOFs with different functionalized linkers for drug delivery revealed that MOFs with unfunctionalized linkers exhibited higher loading values for the model drug calcein and the anticancer drug α-cyano-4-hydroxycinnamic acid (α-CHC).[10] However, an amino-functionalized MOF demonstrated a slow and progressive release of calcein over 15 days after mechanical amorphization, highlighting the nuanced role of linker functionality in controlled release.[10]
The logical relationship between linker selection and drug delivery performance is depicted in the diagram below.
Caption: The relationship between organic linker choice and the resulting drug delivery performance of a MOF.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Synthesis of UiO-66 and its Derivatives
A general solvothermal synthesis method for UiO-66 and its functionalized derivatives is as follows:
-
Precursor Solution Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄) and the respective organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66, or 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) in N,N-dimethylformamide (DMF).[11][12] Benzoic acid is often used as a modulator to control crystal growth.[11]
-
Reaction: Transfer the precursor solution to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Purification: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with fresh DMF and subsequently with a volatile solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.[13]
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible for gas adsorption or other applications.[13][14] Supercritical CO₂ activation is another effective method to prevent framework collapse.[13][14]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated or reference patterns.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs. This is typically done by measuring nitrogen adsorption-desorption isotherms at 77 K.[2][15]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is performed by heating the sample under an inert atmosphere and monitoring the weight loss as a function of temperature.[2]
-
Gas Adsorption Measurements: To determine the gas uptake capacity of the MOFs. A volumetric gas adsorption analyzer is used to measure the amount of gas adsorbed at specific temperatures and pressures.[2]
This guide underscores the critical role of the organic linker in dictating the performance of MOFs. By judiciously selecting and modifying the linker, researchers can engineer MOFs with optimized properties for a wide array of applications, from capturing greenhouse gases to delivering life-saving drugs. The provided data and protocols serve as a foundational resource for the rational design and evaluation of these remarkable materials.
References
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Drug delivery and controlled release from biocompatible metal-organic frameworks using mechanical amorphization [repository.cam.ac.uk]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
Safety Operating Guide
Proper Disposal of 3,5-Bis(methoxycarbonyl)benzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Bis(methoxycarbonyl)benzoic acid (CAS No: 38588-64-6), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards and to use the appropriate personal protective equipment (PPE).
Summary of Hazard Information:
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation | GHS07 | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Eye Irritation | GHS07 | Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Hand Protection: Wash hands thoroughly after handling.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. Always follow local, regional, and national regulations for chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Ensure the waste chemical is stored in its original container or a clearly labeled, compatible container.
-
Keep the container tightly closed.
-
-
Waste Collection:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS).
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Spill and Leak Cleanup:
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area of the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety department. All procedures must comply with local, regional, and national regulations.
Essential Safety and Operational Guide for Handling 3,5-Bis(methoxycarbonyl)benzoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Bis(methoxycarbonyl)benzoic acid. The following procedures for personal protective equipment, operational handling, and disposal are based on safety data for closely related chemical compounds. A thorough risk assessment should be conducted before beginning any work with this chemical.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes the inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety, from receiving the compound to its final disposal.
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use and store it away from incompatible materials such as strong oxidizing agents.
Preparation and Weighing:
-
All manipulations that could generate dust, such as weighing, should be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools, like spatulas, to handle the solid material and avoid creating dust.
-
Ensure that spill cleanup materials are readily available before starting any work.
Experimental Use:
-
Handle all solutions and suspensions containing the compound within a chemical fume hood to avoid inhalation of vapors or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Always wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency and Disposal Procedures
Spill and Emergency Procedures:
In the event of a spill or accidental exposure, follow these steps:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material into a sealed container for disposal. Clean the affected area with a suitable solvent.
-
Major Spills: In the case of a larger spill, evacuate the area immediately and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to contain and clean up the spill using a method that does not generate dust.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
Place waste in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed disposal company. Do not empty into drains.
Chemical Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
